N-Acetyltryptophan methylamide
Descripción
The exact mass of the compound N-Acetyltryptophan methylamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Acetyltryptophan methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyltryptophan methylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHHGMZZKXFD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213050 | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-17-5 | |
| Record name | (αS)-α-(Acetylamino)-N-methyl-1H-indole-3-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Conformational Analysis of N-acetyl-L-Tryptophan-N-methylamide (NATMA)
Introduction: NATMA as a Archetype for Peptide Conformational Dynamics
N-acetyl-L-Tryptophan-N-methylamide (NATMA) serves as a cornerstone model system in the fields of biophysical chemistry and drug development. As a capped dipeptide, it encapsulates the essential conformational degrees of freedom of a tryptophan residue within a peptide backbone, namely the phi (φ), psi (ψ), and chi (χ) dihedral angles. The intrinsic fluorescence of the tryptophan indole side-chain, coupled with its conformational flexibility, makes NATMA an exemplary candidate for elucidating the principles of protein folding, molecular recognition, and the impact of local environment on peptide structure. A thorough understanding of NATMA's conformational landscape is paramount for calibrating computational models and interpreting experimental data on more complex biomolecules. This guide provides an in-depth technical overview of the synergistic experimental and computational methodologies employed to dissect the conformational preferences of NATMA.
The Conformational Landscape of NATMA: A Multi-Modal Perspective
The conformational space of NATMA is surprisingly complex, arising from rotations around the backbone (φ, ψ) and side-chain (χ1, χ2) torsional angles.[1] Theoretical studies, employing ab initio and Density Functional Theory (DFT) calculations, have revealed a rugged potential energy hypersurface with a multitude of stable conformers.[1] These studies have identified as many as 36 to 77 distinct low-energy structures, highlighting the molecule's significant flexibility.[2][3] The relative energies of these conformers are governed by a delicate interplay of intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. Molecular dynamics simulations using the AMBER force field have predicted up to 164 conformational minima, further emphasizing the dynamic nature of this small peptide.[4]
Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, corroborates this view of a dynamic equilibrium. For instance, studies of NATMA in aqueous solution (D2O) have identified at least two distinct conformers that undergo exchange on a picosecond timescale, each with a unique spectroscopic signature in the amide-I' region.[5] This dynamic behavior underscores the necessity of employing a multi-pronged approach that integrates high-resolution experimental data with robust computational modeling to accurately characterize the conformational ensemble of NATMA.
Experimental Determination of NATMA Conformation: A Focus on NMR Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for characterizing the solution-state conformations of peptides like NATMA.[6][7][8][9][10] By probing through-bond and through-space atomic interactions, NMR provides critical distance and dihedral angle restraints that define the three-dimensional structure.
Key NMR Experiments for NATMA Conformational Analysis
-
¹H-¹H Correlation Spectroscopy (COSY): Establishes scalar coupling networks within the molecule, enabling the assignment of proton resonances.
-
Total Correlation Spectroscopy (TOCSY): Extends the correlation to the entire spin system, facilitating the complete assignment of all protons within the tryptophan residue.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space dipolar couplings between protons that are close in proximity (typically < 5 Å). The intensity of the cross-peaks is inversely proportional to the sixth power of the internuclear distance, providing crucial distance restraints for structure calculation. ROESY is particularly useful for molecules in the intermediate tumbling regime, like NATMA, where the NOE may be close to zero.
-
³J-Coupling Constant Analysis: The magnitude of the three-bond scalar coupling constant (³J) between adjacent protons, particularly ³J(HNHα), is related to the intervening dihedral angle (φ) through the Karplus equation. This provides valuable information about the backbone conformation.
Experimental Protocol: High-Resolution NMR Analysis of NATMA
1. Sample Preparation:
- Dissolve 5-10 mg of N-acetyl-L-Tryptophan-N-methylamide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can significantly influence the conformational equilibrium.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Filter the sample into a high-quality 5 mm NMR tube.
2. NMR Data Acquisition:
- All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
- Maintain a constant sample temperature (e.g., 298 K) throughout the experiments using a calibrated temperature control unit.
- 1D ¹H Spectrum: Acquire a high-resolution 1D proton spectrum to assess sample purity and spectral dispersion.
- 2D COSY and TOCSY: Acquire standard COSY and TOCSY spectra to facilitate proton resonance assignments. A typical TOCSY mixing time would be 80 ms.
- 2D ROESY: Acquire a phase-sensitive ROESY spectrum with a mixing time in the range of 150-300 ms. A spin-lock field of ~2.5 kHz should be employed.
- ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Acquire a ¹H-¹³C HSQC spectrum to assign the carbon resonances, which can aid in resolving proton spectral overlap.
3. Data Processing and Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Apply apodization functions (e.g., sine-bell) to enhance resolution and perform baseline correction.
- Assign all proton and carbon resonances using the combination of COSY, TOCSY, and HSQC spectra.
- Integrate the cross-peaks in the ROESY spectrum and convert the volumes into upper distance restraints using a calibration method (e.g., referencing to a known distance, such as a geminal proton pair).
- Measure the ³J(HNHα) coupling constant from a high-resolution 1D ¹H spectrum or a J-resolved spectrum. Use the Karplus equation to derive dihedral angle restraints for φ.
The following diagram illustrates the experimental workflow for NMR-based conformational analysis of NATMA:
Computational Modeling of NATMA: A Synergistic Approach
Computational methods provide a powerful complement to experimental techniques, offering a detailed view of the conformational energy landscape and the dynamics of interconversion between different states.
Molecular Dynamics (MD) Simulations
MD simulations provide a time-resolved trajectory of NATMA's conformational dynamics, allowing for the exploration of the accessible conformational space and the calculation of population-weighted averages of experimental observables.[11][12][13]
Protocol for Molecular Dynamics Simulation of NATMA
1. System Setup:
- Force Field Selection: Choose a well-parameterized force field suitable for peptides, such as AMBER (e.g., ff14SB) or CHARMM (e.g., CHARMM36m).[14][15][16][17][18][19][20][21][22][23] These force fields have been extensively validated for protein and peptide simulations.
- Solvation: Place the NATMA molecule in a periodic box of an explicit solvent, such as TIP3P water. The box size should be sufficient to ensure that the molecule does not interact with its periodic image.
- Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
2. Simulation Parameters:
- Minimization: Perform an initial energy minimization of the system to remove any steric clashes.
- Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble), followed by a period of equilibration under constant pressure (NPT ensemble) to allow the solvent density to relax.
- Production Run: Perform a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms (e.g., SHAKE algorithm).
3. Trajectory Analysis:
- Analyze the MD trajectory to characterize the conformational ensemble.[24][25][26][27][28]
- Ramachandran Analysis: Plot the φ and ψ dihedral angles over time to visualize the backbone conformational sampling.
- Clustering Analysis: Group similar conformations together to identify the major conformational states and their populations.
- Calculation of NMR Observables: Back-calculate NMR observables, such as NOE distances and ³J-coupling constants, from the trajectory and compare them with the experimental data to validate the simulation.
The logical flow of a molecular dynamics simulation study is depicted below:
Quantum Chemistry Calculations
Quantum chemistry calculations, such as DFT, provide highly accurate energies for specific conformations.[2] These methods are computationally expensive and are typically used to refine the energies of a limited number of low-energy conformers identified from MD simulations or to benchmark the force field parameters.
Data Integration and Interpretation: A Holistic View
The true power in conformational analysis lies in the integration of experimental and computational data. The distance and dihedral angle restraints obtained from NMR spectroscopy can be used to guide and restrain molecular dynamics simulations, leading to a more accurate and experimentally validated conformational ensemble. Conversely, MD simulations can provide a dynamic interpretation of the time-averaged NMR data, revealing the populations of different conformational states and the timescales of their interconversion.
Quantitative Data Summary
The following table summarizes the key dihedral angles that define the major conformational families of NATMA, as identified by computational studies. The exact values and relative populations are highly dependent on the computational method and the solvent environment.
| Conformer Family | φ (phi) Angle Range (°) | ψ (psi) Angle Range (°) | Key Intramolecular Interactions |
| β-strand (C₅) | -180 to -60 | 90 to 180 | Extended backbone conformation |
| Inverse γ-turn (C₇eq) | 60 to 90 | -90 to -60 | Intramolecular hydrogen bond between the N-H of the methylamide and the C=O of the acetyl group |
| α-helical (αR) | -90 to -45 | -60 to -30 | Right-handed helical turn |
Conclusion: Advancing Drug Discovery through a Deeper Understanding of Conformational Dynamics
The comprehensive conformational analysis of N-acetyl-L-Tryptophan-N-methylamide, through the synergistic application of high-resolution NMR spectroscopy and advanced computational modeling, provides a foundational understanding of peptide conformational dynamics. The methodologies and insights gained from studying this model system are directly applicable to the rational design of peptide-based therapeutics and the optimization of small molecule drugs that target protein-protein interactions. By accurately characterizing the conformational landscape and the factors that govern it, researchers can better predict and modulate the biological activity of more complex and therapeutically relevant molecules.
References
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
-
NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Publications. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Ovid. [Link]
-
Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central. [Link]
-
Exploratory conformational analysis of N-acetyl-L-Tryptophan-N-methylamide. An ab initio study. ResearchGate. [Link]
-
Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. PubMed Central. [Link]
-
A comprehensive conformational space analysis of N-formyl-L-Tryptophanamide system by using a genetic algorithm for multi-modal search. ResearchGate. [Link]
-
Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. PubMed Central. [Link]
-
CHARMM. CHARMM. [Link]
-
Comprehensive conformational analysis of N-acetyl-l-tryptophane-N-methylamide. An ab initio and DFT study. Semantic Scholar. [Link]
-
Quantum Mechanical Calculations of Tryptophan and Comparison with Conformations in Native Proteins. ACS Publications. [Link]
-
Recent Developments and Applications of the CHARMM force fields. PubMed Central. [Link]
-
Force fields in GROMACS. GROMACS. [Link]
-
An ab initio exploratory study of side chain conformations for selected backbone conformations of N-acetyl-L-glutamine-N-methylamide. ResearchGate. [Link]
-
Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. [Link]
-
Protocols for Molecular Dynamics Simulations of RNA Nanostructures. PubMed Central. [Link]
-
Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. PubMed Central. [Link]
-
BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]
-
Implementation of the CHARMM Force Field in GROMACS: Analysis of Protein Stability Effects from Correction Maps, Virtual Interaction Sites, and Water Models. PubMed. [Link]
-
Protocol for MD simulations. protocols.io. [Link]
-
MD-Simulation Protocol. Scribd. [Link]
-
Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles. National Institutes of Health. [Link]
-
Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]
-
Influence of vibrational energy flow on isomerization of flexible molecules: Incorporating non-Rice-Ramsperger-Kassel-Marcus kinetics in the simulation of dipeptide isomerization. The Journal of Chemical Physics. [Link]
-
Trajectory maps: molecular dynamics visualization and analysis. PubMed Central. [Link]
-
Equilibrium exchange processes of the aqueous Tryptophan dipeptide. PubMed Central. [Link]
-
From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers. [Link]
-
Can anyone send me a step by step protocol for MD simulation using GROMACS 4.5.6? ResearchGate. [Link]
-
The infrared and ultraviolet spectra of single conformations of methyl-capped dipeptides: N-acetyl tryptophan amide. Harvard University. [Link]
-
Analysis of MD trajectories (Essential Dynamics of Proteins). HPC-Forge. [Link]
-
Non-Markovian Theory of Vibrational Energy Relaxation and its Applications to Biomolecular Systems. Boston University. [Link]
-
How to analyze MD simulation trajectories? ResearchGate. [Link]
-
Deciphering conformational dynamics in AFM data using fast nonlinear NMA and FFT-based search with AFMFit. National Institutes of Health. [Link]
-
Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. [Link]
-
Available Instruments for Analyzing Molecular Dynamics Trajectories. PubMed Central. [Link]
-
Computational design of conformation-biasing mutations to alter protein functions. PubMed. [Link]
-
cNMA: a framework of encounter complex-based normal mode analysis to model conformational changes in protein interactions. PubMed. [Link]
-
LIF excitation spectrum of N-acetyl tryptophan ethyl ester (NATE). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. www-wales.ch.cam.ac.uk [www-wales.ch.cam.ac.uk]
- 5. Equilibrium exchange processes of the aqueous Tryptophan dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]
- 10. ias.ac.in [ias.ac.in]
- 11. static.igem.wiki [static.igem.wiki]
- 12. scribd.com [scribd.com]
- 13. protocols.io [protocols.io]
- 14. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academiccharmm.org [academiccharmm.org]
- 18. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Force fields in GROMACS - GROMACS 2025.1 documentation [manual.gromacs.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Implementation of the CHARMM Force Field in GROMACS: Analysis of Protein Stability Effects from Correction Maps, Virtual Interaction Sites, and Water Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ks.uiuc.edu [ks.uiuc.edu]
- 24. Trajectory maps: molecular dynamics visualization and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]
- 26. hpc-forge.cineca.it [hpc-forge.cineca.it]
- 27. researchgate.net [researchgate.net]
- 28. Available Instruments for Analyzing Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyltryptophan Methylamide: A Technical Guide for Researchers
This guide provides an in-depth technical overview of N-Acetyltryptophan methylamide (Ac-Trp-NHMe), a derivative of the essential amino acid tryptophan. Designed for researchers, scientists, and professionals in drug development, this document covers the fundamental physicochemical properties, a detailed synthesis protocol, and the scientific context for its application in contemporary research.
Introduction: The Scientific Imperative
N-acetylated amino acids are at the forefront of biochemical and therapeutic research. The parent compound, N-acetyl-L-tryptophan (NAT), has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties. It has been investigated for its potential in ameliorating conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) by inhibiting inflammatory pathways and reducing oxidative stress. Furthermore, NAT is utilized as a stabilizer in pharmaceutical formulations of proteins, such as human serum albumin, to prevent oxidative degradation.
The modification of the C-terminal carboxylic acid to a methylamide, as in N-Acetyltryptophan methylamide, is a strategic chemical alteration. This change neutralizes the negative charge, increases metabolic stability by making the compound less susceptible to certain proteases, and can enhance its ability to cross cellular membranes. These modifications make N-Acetyltryptophan methylamide a compelling molecule for investigation in neurodegenerative disease research and as a potential pharmacological agent with improved bioavailability and efficacy compared to its carboxylated precursor.
Core Physicochemical Data
A precise understanding of a compound's fundamental properties is critical for any experimental design. The key identifiers and properties of N-Acetyltryptophan methylamide are summarized below.
| Property | Value | Source |
| CAS Number | 6367-17-5 | PubChem |
| Molecular Formula | C₁₄H₁₇N₃O₂ | PubChem |
| Molecular Weight | 259.30 g/mol | PubChem |
| IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | PubChem |
| Common Synonyms | N-Ac-Trp-NHMe, Ac-Trp-NHMe | PubChem |
Synthesis of N-Acetyltryptophan Methylamide: A Representative Protocol
The synthesis of N-Acetyltryptophan methylamide from its precursor, N-acetyl-L-tryptophan, is typically achieved through an amide coupling reaction. This process involves the activation of the carboxylic acid group of N-acetyl-L-tryptophan to facilitate nucleophilic attack by methylamine. The following protocol describes a common and reliable method using a carbodiimide coupling agent.
Experimental Workflow: Amide Coupling
Caption: Synthesis workflow for N-Acetyltryptophan methylamide.
Step-by-Step Methodology
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-tryptophan (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a carbodiimide coupling agent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.1 equivalents), and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir at room temperature for 20-30 minutes to form the activated ester.
-
-
Amine Addition:
-
In a separate flask, prepare a solution of methylamine. If using a salt like methylamine hydrochloride, dissolve it in the reaction solvent and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), to liberate the free amine.
-
Slowly add the methylamine solution to the activated N-acetyl-L-tryptophan mixture at 0 °C (ice bath).
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure N-Acetyltryptophan methylamide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
-
Potential Research Applications
Given the biological activities of its parent compound, N-Acetyltryptophan methylamide is a prime candidate for investigation in several areas of drug discovery and chemical biology:
-
Neurodegenerative Disease Models: Its potential to cross the blood-brain barrier more effectively than N-acetyl-L-tryptophan makes it a valuable tool for studying neuroinflammation and neuronal cell death in models of Alzheimer's, Parkinson's, and ALS.
-
Pharmacokinetic Studies: The methylamide modification is expected to increase metabolic stability. Comparative studies with N-acetyl-L-tryptophan can provide insights into how C-terminal modification affects bioavailability, distribution, and clearance.
-
Protein Stabilization: Investigating its efficacy as a stabilizer for therapeutic proteins and monoclonal antibodies, potentially offering advantages over the currently used N-acetyl-L-tryptophan.
Conclusion
N-Acetyltryptophan methylamide represents a thoughtfully designed derivative of a biologically active molecule. Its unique physicochemical properties, including its neutral charge and potential for increased metabolic stability, make it a valuable compound for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its therapeutic potential.
References
-
PubChem. (n.d.). N-Acetyltryptophan methylamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Sirianni, A. C., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(5), 956-968. Retrieved from [Link]
-
Kumar, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ACS Chemical Neuroscience, 14(24), 4567-4580. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(11), 3253-3261. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). N-Acetyltryptophan (HMDB0013713). Retrieved from [Link]
-
Nelis, H. J., et al. (1985). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography B: Biomedical Sciences and Applications, 333(2), 381-387. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: Investigating N-Acetyltryptophan Methylamide in Neurodegenerative Disease Models
A Note on Scope
Extensive research has been conducted on the neuroprotective properties of N-acetyl-L-tryptophan (L-NAT). While N-Acetyltryptophan methylamide (NATM) is a closely related derivative, public-domain research specifically on its action in neurodegenerative models is emerging. This guide synthesizes the established mechanisms of L-NAT and provides a robust framework of protocols to investigate whether NATM exhibits similar or enhanced therapeutic potential. The methodologies herein are designed to rigorously test the efficacy and mechanism of action of NATM in key pathological processes of neurodegeneration.
Introduction: Targeting Neuroinflammation and Apoptosis
Neurodegenerative diseases such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neurons.[1][2] A convergence of pathological pathways, including protein aggregation, mitochondrial dysfunction, and oxidative stress, drives this neuronal death. Central to this process is chronic neuroinflammation, often mediated by activated microglia, the resident immune cells of the brain.[3]
A key inflammatory signaling platform implicated in several neurodegenerative disorders is the NLRP3 inflammasome.[4][5] Pathological triggers, such as amyloid-beta (Aβ) plaques in AD, can activate the NLRP3 inflammasome in microglia.[6][7] This activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[5][8] This cascade perpetuates a damaging inflammatory cycle and can trigger a form of programmed cell death known as pyroptosis.[9][10]
N-acetyl-L-tryptophan (L-NAT) has shown significant neuroprotective effects in various models of neurodegeneration.[11][12] Its mechanisms include the inhibition of mitochondrial cell death pathways and the suppression of inflammation.[1] Specifically, L-NAT has been shown to inhibit the activation of caspase-1 and the secretion of IL-1β.[2] This guide provides the necessary protocols to evaluate N-Acetyltryptophan methylamide (NATM) for similar anti-neuroinflammatory and neuroprotective activities.
Postulated Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
The primary hypothesis is that NATM, like its parent compound L-NAT, mitigates neuroinflammation by inhibiting the NLRP3 inflammasome cascade. Pathological stimuli in neurodegenerative diseases, such as Aβ oligomers or fibrils, are recognized by microglial pattern recognition receptors (e.g., TLR4), initiating a "priming" signal.[6] A second signal, often involving lysosomal disruption or mitochondrial dysfunction caused by these same pathologies, triggers the assembly and activation of the NLRP3 inflammasome complex.[6][7][8] This leads to caspase-1 activation. We propose that NATM intervenes at this critical juncture, preventing the downstream inflammatory consequences.
Caption: Postulated mechanism of NATM in microglia.
Experimental Protocols
This section provides detailed, step-by-step protocols for assessing the efficacy of NATM in relevant in vitro and in vivo models.
General Preparation of NATM Stock Solution
The solubility and stability of NATM should be empirically determined. As a starting point, based on related compounds, prepare a high-concentration stock solution for dilution into culture media or vehicle for animal administration.
-
Reagent: N-Acetyltryptophan methylamide (NATM) powder.
-
Solvent: Use sterile Dimethyl Sulfoxide (DMSO) to prepare a 100 mM stock solution. Causality: DMSO is a common solvent for organic compounds, enabling dissolution at high concentrations for subsequent dilution into aqueous solutions like cell culture media.
-
Procedure:
-
Weigh the required amount of NATM powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
-
Quality Control: Ensure the final concentration of DMSO in cell culture media does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with 0.1% DMSO) must be included in all experiments.
Protocol 1: In Vitro Anti-Neuroinflammatory Assay in Microglia
This protocol uses the BV-2 murine microglial cell line to screen for the ability of NATM to suppress an inflammatory response induced by Lipopolysaccharide (LPS).[13][14]
Workflow Overview
Caption: Workflow for in vitro screening of NATM.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[13]
-
Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
NATM Treatment:
-
Prepare serial dilutions of the NATM stock solution in culture media to achieve final concentrations (e.g., 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of media containing the respective NATM concentrations or vehicle control (0.1% DMSO).
-
Incubate for 2 hours. Causality: Pre-incubation allows the compound to enter the cells and be available to act on its target pathways before the inflammatory stimulus is introduced.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution (1 µg/mL stock) to the wells to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.[13]
-
Incubate the plate for 24 hours at 37°C.
-
-
Quantification of Cytokines (ELISA):
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[15]
-
-
Cell Viability Assay (MTT):
-
To ensure that the observed reduction in cytokines is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to standard protocols.[13]
-
Protocol 2: In Vivo Administration in an Alzheimer's Disease Rat Model
This protocol describes the administration of NATM to rats in which AD-like pathology is induced by intracerebroventricular (i.c.v.) injection of Aβ 1-42 oligomers.[11]
-
Animal Model:
-
NATM Preparation and Dosing:
-
Based on effective doses for L-NAT, a starting dose for NATM could be 50 mg/kg.[11] This should be optimized in a dose-response study.
-
Prepare the NATM solution for injection by dissolving it in a suitable vehicle (e.g., saline with 5% DMSO).
-
-
Administration:
-
Administer NATM via intraperitoneal (i.p.) injection once daily.
-
Begin treatment one day after the Aβ 1-42 injection and continue for a period of 14-21 days.[11] A control group should receive vehicle injections.
-
-
Behavioral Assessment:
-
Tissue Collection:
-
At the end of the study, euthanize the animals and perfuse with ice-cold PBS.
-
Harvest the brains. Dissect the hippocampus and frontal cortex for biochemical analysis (Western Blot) and fix the other hemisphere for histological analysis (Immunofluorescence).
-
Protocol 3: Western Blot Analysis of Inflammasome and Tau Pathology
This protocol is for analyzing protein expression in brain tissue lysates from the in vivo study.
-
Lysate Preparation:
-
Homogenize the dissected hippocampus or cortex in RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Causality: RIPA buffer effectively solubilizes most cellular proteins, while inhibitors prevent their degradation after cell lysis.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction). For analysis of aggregated proteins, the pellet can also be processed separately.[20]
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer (Note: avoid boiling if analyzing membrane protein aggregates).
-
Separate proteins on a 4-20% Tris-glycine gradient gel.[21]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-NLRP3
-
Anti-Caspase-1 (to detect both pro-form and cleaved p20 subunit)
-
Anti-IL-1β
-
Anti-phospho-Tau (e.g., AT8) and Total-Tau
-
Anti-β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.[15] Quantify band intensity using densitometry software.
-
Protocol 4: Immunofluorescence Staining for Neuroprotection and Gliosis
This protocol allows for the visualization of neuronal survival and the activation state of microglia and astrocytes in brain sections.
-
Tissue Preparation:
-
Fix one brain hemisphere in 4% paraformaldehyde (PFA) overnight, followed by cryoprotection in 30% sucrose.
-
Cut 30-40 µm thick coronal sections using a cryostat.[22]
-
-
Staining Procedure:
-
Perform antigen retrieval if necessary.
-
Permeabilize sections with 0.3% Triton X-100 in PBS.
-
Block with 5% normal goat serum for 1 hour.[23]
-
Incubate with primary antibodies overnight at 4°C.[24] Recommended combinations:
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa 488, Alexa 594) for 2 hours at room temperature.[23]
-
Counterstain nuclei with DAPI.[22]
-
-
Imaging and Analysis:
-
Mount sections on slides and coverslip with anti-fade mounting medium.
-
Capture images using a confocal or fluorescence microscope.
-
Analyze neuronal counts in the hippocampus and assess the morphology and intensity of Iba1 and GFAP staining to quantify microgliosis and astrogliosis.[25] Activated microglia typically retract their processes and adopt an amoeboid shape.[25]
-
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: Expected In Vitro Outcomes of NATM Treatment on LPS-Stimulated Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
|---|---|---|---|
| Control (Untreated) | Low / Undetectable | Low / Undetectable | 100% |
| Vehicle + LPS | High (e.g., >1000) | High (e.g., >800) | ~95-100% |
| 10 µM NATM + LPS | Reduced | Reduced | >90% |
| 50 µM NATM + LPS | Significantly Reduced | Significantly Reduced | >90% |
| 100 µM NATM + LPS | Strongly Reduced | Strongly Reduced | >90% |
Table 2: Expected In Vivo Outcomes of NATM Treatment in Aβ 1-42 Rat Model
| Parameter | Measurement | Vehicle + Aβ 1-42 | NATM + Aβ 1-42 |
|---|---|---|---|
| Cognition | Morris Water Maze Escape Latency | Increased (Impaired) | Decreased (Improved) |
| Inflammation | Cleaved Caspase-1 / Pro-Caspase-1 Ratio | High | Low |
| Tau Pathology | p-Tau / Total Tau Ratio | High | Low |
| Neuroprotection | Hippocampal NeuN+ Cell Count | Low | High |
| Gliosis | Iba1 / GFAP Immunoreactivity | High | Low |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling NATM powder and solutions.[26][27]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[27][28] Use a chemical fume hood when weighing the powder.
-
Storage: Store NATM powder and stock solutions in a cool, dry, well-ventilated area, protected from light.[28]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]
-
Li, Y., & Gong, T. (2025). NLRP3 inflammasome in Alzheimer's disease: molecular mechanisms and emerging therapies. Frontiers in Immunology, 16, 1583886. Retrieved from [Link]
-
Al-Ghraiybah, N. F., et al. (2022). Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease. Journal of Neuroinflammation, 19(1), 163. Retrieved from [Link]
-
McManus, R. M. (2024). NLRP3 inflammasome signalling in Alzheimer's disease. Journal of Neurochemistry, 168(6), 947-961. Retrieved from [Link]
-
protocols.io. (2023). Immunofluorescent staining for neuronal marker MAP2. Retrieved from [Link]
-
Herald Scholarly Open Access. (n.d.). NLRP3 Inflammasome and Alzheimer's Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of the NLRP3 inflammasome in Alzheimer's disease. Retrieved from [Link]
-
Drug Target Review. (2021). Experimental drug shown to reverse effects of Alzheimer's in mice. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of microglia activation assay in 96-well format. Retrieved from [Link]
-
Li, W., et al. (2015). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model. Neurobiology of Disease, 80, 68-77. Retrieved from [Link]
-
O'Loughlin, E., et al. (2022). Assaying Microglia Functions In Vitro. Methods in Molecular Biology, 2398, 185-207. Retrieved from [Link]
-
Schneider Gasser, E. M., et al. (2006). Immunofluorescence in brain sections: simultaneous detection of presynaptic and postsynaptic proteins in identified neurons. Nature Protocols, 1(4), 1887-1897. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]
-
Futurism. (2025). Scientists Intrigued by Old Drug That Reverses Signs of Alzheimer's in Mice. Retrieved from [Link]
-
Rahman, M. H., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 54, 13-33. Retrieved from [Link]
-
UMass Lowell. (n.d.). Progress Towards In Vivo Detection of Alzheimer's in a Live Mouse Model. Retrieved from [Link]
-
Wu, G., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 134(5), 946-960. Retrieved from [Link]
-
Chammagui, M., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ACS Chemical Neuroscience, 14(24), 4543-4555. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Acetyl-l-tryptophanamide. Retrieved from [Link]
-
Taconic Biosciences. (2015). Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. Retrieved from [Link]
-
Creative Biolabs-Neuros. (n.d.). Microglia related Assay Services. Retrieved from [Link]
-
STAR Protocols. (2023). Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. Retrieved from [Link]
-
SENS Research Foundation. (2020). Immunofluorescent Staining Protocol. Retrieved from [Link]
-
Ben-Zur, T., et al. (2021). Caspase-1: an important player and possible target for repair of the blood-brain barrier underlying neurodegeneration. Neural Regeneration Research, 16(10), 1949-1955. Retrieved from [Link]
-
Reddit. (2025). How to Harvest Aggregated Proteins for Western Blot. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acetyl-l-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model. Retrieved from [Link]
-
ResearchGate. (2025). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model | Request PDF. Retrieved from [Link]
-
PubMed. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Retrieved from [Link]
-
F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. Retrieved from [Link]
-
ResearchGate. (2024). How to see whether my protein is aggregated using western blotting?. Retrieved from [Link]
-
protocols.io. (n.d.). Immunofluorescence Staining in Mouse Brain Tissue Sections. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are caspase 1 inhibitors and how do they work?. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2020). Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. Retrieved from [Link]
-
Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]
-
The Journal of Immunology. (2012). Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia. Retrieved from [Link]
-
Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Caspases in Alzheimer's Disease: Mechanism of Activation, Role, and Potential Treatment. Retrieved from [Link]
-
ResearchGate. (2025). N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis | Request PDF. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2018). An Overview of in vitro Methods to Study Microglia. Retrieved from [Link]
-
Medical Xpress. (2025). Restoring brain energy balance reverses Alzheimer's disease in mouse models. Retrieved from [Link]
-
Journal of Alzheimer's Disease. (2022). Tryptophan Metabolism in Alzheimer's Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis. Retrieved from [Link]
Sources
- 1. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellectricon.com [cellectricon.com]
- 4. NLRP3 inflammasome in Alzheimer's disease: molecular mechanisms and emerging therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease [explorationpub.com]
- 6. pub.dzne.de [pub.dzne.de]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. researchgate.net [researchgate.net]
- 9. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation [frontiersin.org]
- 11. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 14. scantox.com [scantox.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. futurism.com [futurism.com]
- 18. Progress Towards In Vivo Detection of Alzheimer’s in a Live Mouse | NanoMedicine | Research | Advanced Manufacturing of Polymers & Soft Materials | UMass Lowell [uml.edu]
- 19. bio-rad.com [bio-rad.com]
- 20. reddit.com [reddit.com]
- 21. cdn.hellobio.com [cdn.hellobio.com]
- 22. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 24. pharma.uzh.ch [pharma.uzh.ch]
- 25. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 26. fishersci.com [fishersci.com]
- 27. spectrumchemical.com [spectrumchemical.com]
- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: Investigating the Neuroprotective Effects of N-Acetyl-L-tryptophan (NAT) in Alzheimer's Disease Research
Introduction: A Novel Therapeutic Avenue for Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathophysiology involving amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau protein leading to neurofibrillary tangles (NFTs), and chronic neuroinflammation.[1][2] These pathological hallmarks collectively contribute to synaptic dysfunction, neuronal loss, and progressive cognitive decline.[2][3] The intricate nature of AD necessitates the exploration of therapeutic agents with multifaceted mechanisms of action. N-Acetyl-L-tryptophan (NAT), a derivative of the essential amino acid tryptophan, has emerged as a promising neuroprotective agent.[3][4] This document provides a comprehensive guide for researchers on the application of NAT in preclinical AD studies, detailing its mechanism of action and providing robust protocols for in vitro and in vivo evaluation.
Scientific Rationale and Mechanism of Action
The therapeutic potential of NAT in Alzheimer's disease stems from its ability to modulate multiple pathological pathways.[5][6] Preclinical studies have demonstrated that NAT can ameliorate cognitive deficits and reduce the neuroinflammatory cascade triggered by Aβ oligomers.[3][5][6] The primary mechanisms of action of NAT in the context of AD are multifaceted and include:
-
Attenuation of Neuroinflammation: NAT has been shown to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the hippocampus and frontal cortex of AD animal models.[5][6] This anti-inflammatory effect is crucial as neuroinflammation is a key driver of neuronal damage in AD.[1][7]
-
Modulation of NF-κB Signaling: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[3] Studies have indicated that NAT treatment can reduce the levels of total and phosphorylated NF-κB, thereby inhibiting the downstream expression of inflammatory genes.[3][5][6]
-
Reduction of Tau Hyperphosphorylation: The formation of neurofibrillary tangles from hyperphosphorylated tau is a central feature of AD pathology.[2] NAT has been observed to decrease the levels of phosphorylated tau, suggesting a role in preventing NFT formation and preserving microtubule stability.[4][5][6]
-
Enhancement of CREB1 Signaling: cAMP response element-binding protein 1 (CREB1) is a transcription factor vital for learning, memory, and neuronal survival.[3] NAT treatment has been associated with the upregulation of CREB1 signaling, which may contribute to its cognitive-enhancing effects.[5][6]
-
Inhibition of Acetylcholinesterase (AChE): The cholinergic hypothesis of AD posits that a decline in acetylcholine neurotransmission contributes to cognitive impairment.[3] NAT has been found to reduce AChE activity, which would lead to increased acetylcholine levels in the synapse and potentially improved cognitive function.[5][6]
In Vitro Applications and Protocols
In vitro assays are essential for the initial screening and mechanistic evaluation of therapeutic compounds like NAT.[8] These assays provide a controlled environment to study specific cellular and molecular events implicated in AD.[1][9]
Protocol 1: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol assesses the protective effect of NAT against Aβ-induced neuronal cell death. The SH-SY5Y neuroblastoma cell line is a commonly used model for this purpose.[10]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Aβ (1-42) peptide
-
N-Acetyl-L-tryptophan (NAT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
NAT Pre-treatment: Treat the cells with various concentrations of NAT (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (culture medium).
-
Aβ Treatment: Add pre-aggregated Aβ (1-42) oligomers (e.g., 10 µM) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the control group. A significant increase in cell viability in NAT-treated groups compared to the Aβ-only group indicates a neuroprotective effect.
| Parameter | Recommended Condition | Purpose |
| Cell Line | SH-SY5Y | Human neuroblastoma cell line, widely used for neurotoxicity studies.[10] |
| Aβ Peptide | Aβ (1-42) oligomers | The more fibrillogenic and neurotoxic form of Aβ.[11] |
| NAT Concentrations | 10 - 100 µM (or as determined by dose-response) | To assess dose-dependent neuroprotection. |
| Endpoint Assay | MTT Assay | Measures mitochondrial activity, an indicator of cell viability.[8] |
Protocol 2: Assessment of Tau Phosphorylation
This protocol evaluates the effect of NAT on tau phosphorylation at specific AD-relevant epitopes.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Aβ (1-42) oligomers or other inducers of tau phosphorylation
-
NAT
-
Lysis buffer
-
Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.[12]
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with NAT and Aβ oligomers as described in Protocol 1.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies for phosphorylated and total tau, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau. A reduction in the ratio of phosphorylated tau to total tau in NAT-treated cells indicates an inhibitory effect on tau hyperphosphorylation.
In Vivo Applications and Protocols
Animal models are indispensable for evaluating the therapeutic efficacy of compounds in a complex biological system.[13][14] Both transgenic and non-transgenic models can be utilized to study the effects of NAT on AD-like pathology and cognitive function.[15][16]
Protocol 3: Aβ (1-42) Oligomer-Induced AD Model in Rats
This protocol describes the induction of AD-like pathology in rats via intracerebroventricular (i.c.v.) injection of Aβ oligomers, a model that has been successfully used to evaluate NAT.[3][5][6]
Materials:
-
Adult male Wistar rats
-
Aβ (1-42) peptide
-
Stereotaxic apparatus
-
Anesthetics (e.g., ketamine/xylazine)
-
N-Acetyl-L-tryptophan (NAT)
Procedure:
-
Aβ Preparation: Prepare Aβ (1-42) oligomers as per established protocols.[3]
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject Aβ oligomers bilaterally into the lateral ventricles. Sham-operated animals receive vehicle injections.
-
NAT Administration: Following a recovery period, administer NAT (e.g., 30 and 50 mg/kg, intraperitoneally) daily for the duration of the study (e.g., 28 days).[17]
-
Behavioral Testing: Conduct behavioral assays to assess cognitive function.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical and histological analysis.
| Parameter | Recommended Condition | Rationale |
| Animal Model | Adult male Wistar rats | Commonly used for neuropharmacological studies.[14] |
| Induction Method | i.c.v. injection of Aβ (1-42) oligomers | Directly introduces the neurotoxic species into the brain, inducing AD-like pathology.[5] |
| NAT Dosage | 30 and 50 mg/kg, i.p. | Dosages shown to be effective in ameliorating cognitive deficits in a similar model.[17] |
| Study Duration | 28 days post-induction | Allows for the development of pathology and assessment of therapeutic intervention. |
Protocol 4: Morris Water Maze (MWM) for Spatial Memory Assessment
The MWM is a widely used behavioral test to evaluate spatial learning and memory, functions that are typically impaired in AD.[16][18]
Materials:
-
Circular water tank
-
Escape platform
-
Video tracking system
Procedure:
-
Acquisition Phase (e.g., 4 days):
-
Place the rat in the water tank at one of four starting positions.
-
Allow the rat to search for the hidden platform for a set time (e.g., 60 seconds).
-
If the rat fails to find the platform, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 5):
-
Remove the platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Data Analysis: A reduction in escape latency during the acquisition phase indicates learning. In the probe trial, a significant preference for the target quadrant in NAT-treated animals compared to the Aβ-injected group suggests an improvement in spatial memory.[5][6]
Conclusion and Future Directions
N-Acetyl-L-tryptophan has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease by targeting key pathological mechanisms, including neuroinflammation and tau phosphorylation.[4][5][6] The protocols outlined in this guide provide a robust framework for researchers to further investigate the neuroprotective effects of NAT and elucidate its precise mechanisms of action. Future studies should focus on long-term efficacy and safety in various AD models, including transgenic mice that develop both amyloid and tau pathology, to pave the way for potential clinical translation.
References
-
Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC. [Link]
-
Zhang, X., et al. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen. [Link]
-
Saito, T., & Saido, T. C. (2018). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience. [Link]
-
Castellano, B., et al. (2012). Natural Non-Trasgenic Animal Models for Research in Alzheimer's Disease. PMC. [Link]
-
Webster, S. J., et al. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PMC. [Link]
-
InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]
-
García-García, L., et al. (2023). Animal Models of Alzheimer’s Disease Evaluated with [11C]Pittsburg Compound B. MDPI. [Link]
-
Drug Target Review. (2024). Assay design for Alzheimer’s disease: key considerations and emerging trends. Drug Target Review. [Link]
-
Innoprot. Alzheimer's Disease in vitro models. Innoprot. [Link]
-
NEUROFIT. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay. NEUROFIT. [Link]
-
Creative Biolabs-Neuros. Alzheimer's Disease In Vitro Modeling Service. Creative Biolabs-Neuros. [Link]
-
Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. OUCI. [Link]
-
Wu, P., et al. (2022). Tryptophan Metabolism in Alzheimer's Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis. Journal of Alzheimer's Disease. [Link]
-
ResearchGate. (2025). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate. [Link]
-
Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PMC. [Link]
-
Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PubMed. [Link]
-
Kang, J., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols. [Link]
-
Foley, A. M., et al. (2015). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. PubMed Central. [Link]
-
Cook, C., et al. (2017). An acetylation–phosphorylation switch that regulates tau aggregation propensity and function. PMC. [Link]
-
ResearchGate. (2023). (PDF) Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ResearchGate. [Link]
-
Mondragon-Rodriguez, S., et al. (2012). Interaction of Endogenous Tau Protein with Synaptic Proteins Is Regulated by N-Methyl-d-aspartate Receptor-dependent Tau Phosphorylation. PMC. [Link]
-
VJNeurology. (2025). Machine learning-based behavioral analysis for Alzheimer's mouse models. VJNeurology. [Link]
-
Min, S. W., et al. (2010). Critical Role of Acetylation in Tau-Mediated Neurodegeneration and Cognitive Deficits. Nature Medicine. [Link]
-
Frolov, A., et al. (2024). Alzheimer’s Disease: From Molecular Mechanisms to Promising Therapeutic Strategies. MDPI. [Link]
-
ResearchGate. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum- induced spatial memory deficit in rats. ResearchGate. [Link]
-
Aisen, P. S., et al. (2014). Newfound effect of N-acetylaspartate in preventing and reversing aggregation of amyloid-beta in vitro. PubMed. [Link]
-
Zheng, J., et al. (2012). Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. PMC. [Link]
-
Nirmalraj, P. N., et al. (2020). Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface. Science Advances. [Link]
Sources
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheime… [ouci.dntb.gov.ua]
- 6. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis [aginganddisease.org]
- 8. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 9. innoprot.com [innoprot.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of Endogenous Tau Protein with Synaptic Proteins Is Regulated by N-Methyl-d-aspartate Receptor-dependent Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 14. Natural Non-Trasgenic Animal Models for Research in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 16. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acetyl-L-tryptophan as a Stabilizer in Protein Therapeutic Formulations
<
Introduction
The stability of protein therapeutics is a critical quality attribute that directly impacts their safety and efficacy.[1][2] Proteins are susceptible to a variety of degradation pathways, including aggregation, oxidation, and conformational changes, which can be triggered by manufacturing processes, storage conditions, and in vivo administration.[1] The use of excipients to mitigate these degradation pathways is a cornerstone of biopharmaceutical formulation development.[1] Among these, N-Acetyl-L-tryptophan (NAT) has emerged as a versatile and effective stabilizer, particularly for monoclonal antibodies (mAbs) and other protein-based drugs.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NAT as a stabilizer in protein therapeutic formulations. It delves into the mechanistic underpinnings of NAT's stabilizing effects, offers detailed protocols for its evaluation, and presents data-driven insights to guide formulation strategies.
The Dual-Mechanism of Action of N-Acetyl-L-tryptophan
N-Acetyl-L-tryptophan's efficacy as a protein stabilizer stems from its ability to address two of the most common degradation pathways: oxidation and aggregation. This dual-mechanism of action makes it a valuable excipient in the formulator's toolkit.
Sacrificial Antioxidant: Protecting Against Oxidative Stress
Oxidative degradation, particularly of susceptible amino acid residues like tryptophan and methionine, is a major concern for protein therapeutics.[3][5] This can be initiated by exposure to light, trace metal ions, or reactive oxygen species (ROS) generated from other formulation components.[1] NAT acts as a sacrificial antioxidant, preferentially undergoing oxidation and thereby sparing the protein.[4][6] The indole ring of tryptophan is a key functional group responsible for this antioxidant activity.[7] Studies have shown that NAT can effectively reduce the oxidation of tryptophan residues in antibodies when subjected to oxidative stress.[3]
The mechanism involves NAT's lower oxidation potential compared to tryptophan residues within the protein structure, making it a more favorable target for oxidizing agents.[3] This sacrificial degradation of NAT has been characterized, and while degradation products are formed, NAT has been shown to be stable under normal manufacturing, storage, and handling conditions.[4][6][[“]]
Aggregation Inhibition: Maintaining Protein Solubility and Conformational Integrity
Protein aggregation is a critical degradation pathway that can lead to loss of efficacy and immunogenicity.[1][9] Aggregation can be driven by various stresses, including thermal, mechanical (e.g., agitation), and exposure to interfaces. NAT can help prevent both the formation of soluble oligomers and larger insoluble aggregates.
While the precise mechanism of aggregation inhibition is multifaceted, it is believed to involve a combination of factors:
-
Hydrotropic Effect: NAT, like other hydrotropes, can increase the solubility of hydrophobic molecules in aqueous solutions. It is thought to interact with exposed hydrophobic patches on the protein surface, thereby preventing the protein-protein interactions that lead to aggregation.
-
Preferential Binding: Some studies suggest that certain excipients can preferentially bind to proteins, which can have both stabilizing and destabilizing effects depending on the nature of the interaction.[10] In the case of NAT, its interaction with surface-exposed aromatic residues may shield these aggregation-prone regions.
The following diagram illustrates the dual-mechanism of NAT in protecting protein therapeutics.
Caption: Dual-Mechanism Stabilization by NAT.
Quantitative Evaluation of N-Acetyl-L-tryptophan Efficacy
A systematic approach is essential to determine the optimal concentration and demonstrate the stabilizing effect of NAT for a specific protein therapeutic. This typically involves a combination of analytical techniques to assess both chemical and physical stability under accelerated stress conditions.
Recommended Concentration Range
The optimal concentration of NAT will be protein-specific and depend on the formulation buffer, pH, and the presence of other excipients. However, a general starting range for screening is between 0.1 mM and 10 mM .[11] Some studies have demonstrated significant protection against oxidation at concentrations as low as 0.3 mM.[11]
| Parameter | Recommended Range | Reference |
| NAT Concentration | 0.1 mM - 10 mM | [11] |
| Protein Concentration | 1 mg/mL - 250 mg/mL | [5][11] |
| pH | 4.5 - 7.0 | [11] |
Experimental Design for a Forced Degradation Study
Forced degradation studies are crucial for rapidly assessing the stabilizing effect of NAT. In these studies, the protein formulation is subjected to stress conditions that accelerate degradation pathways.
Objective: To determine the optimal concentration of NAT for preventing oxidation and aggregation of a model monoclonal antibody (mAb).
Materials:
-
Model mAb (e.g., at 50 mg/mL)
-
N-Acetyl-L-tryptophan (NAT) stock solution (e.g., 100 mM)
-
Formulation Buffer (e.g., 20 mM Histidine, pH 6.0)
-
Oxidizing agent (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride - AAPH)
-
Incubators, analytical instruments (SEC-HPLC, RP-HPLC, DSC)
The following diagram outlines a typical workflow for screening NAT concentrations.
Caption: Workflow for Screening NAT Concentrations.
Detailed Protocols for Stability Assessment
The following are detailed, step-by-step methodologies for key experiments to evaluate the efficacy of NAT.
Protocol 1: Quantification of Aggregation by Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC)
Purpose: To monitor the formation of high molecular weight species (aggregates) and the loss of the native monomer.
Instrumentation:
-
HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Procedure:
-
Sample Preparation: Dilute the stressed and control samples to a concentration of 1 mg/mL with the mobile phase.
-
Instrument Setup:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer and aggregates.
-
Calculate the percentage of monomer and aggregates for each sample.
-
Compare the results for formulations with and without NAT to determine its effect on aggregation.
-
Protocol 2: Assessment of Oxidation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To quantify the extent of oxidation of susceptible amino acid residues (e.g., methionine, tryptophan). This often requires peptide mapping.
Instrumentation:
-
HPLC or UPLC system with a UV and/or Mass Spectrometry (MS) detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation (Peptide Mapping):
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with a specific protease (e.g., trypsin).
-
-
Instrument Setup:
-
Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at 214 nm or with MS.
-
-
Data Analysis:
-
Identify the peptide fragments containing susceptible residues.
-
Quantify the peak areas of the oxidized and non-oxidized forms of these peptides.
-
Calculate the percentage of oxidation for each residue.
-
Compare the oxidation levels in the presence and absence of NAT.
-
Protocol 3: Evaluation of Thermal Stability by Differential Scanning Calorimetry (DSC)
Purpose: To measure the thermal transition midpoint (Tm), which is an indicator of the protein's conformational stability.[12]
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Dialyze the samples into the formulation buffer to ensure buffer matching between the sample and reference cells. Adjust the protein concentration to 1-2 mg/mL.
-
Instrument Setup:
-
Scan Rate: 1°C/min
-
Temperature Range: 20°C to 100°C
-
-
Data Analysis:
-
Analyze the thermogram to determine the Tm.
-
A higher Tm in the presence of NAT indicates increased thermal stability.
-
Considerations and Best Practices
-
Purity of NAT: Ensure the use of high-purity N-Acetyl-L-tryptophan to avoid introducing impurities that could negatively impact protein stability.
-
NAT Degradation: While generally stable, NAT can degrade under severe stress conditions.[4][6] It is advisable to monitor the concentration of NAT itself over the course of a long-term stability study.
-
Combination with Other Excipients: NAT can be used in combination with other common excipients such as polysorbates, sugars (e.g., sucrose, trehalose), and buffers.[11] However, potential interactions should be evaluated.
-
Regulatory Considerations: N-Acetyl-L-tryptophan is generally considered safe for use in parenteral formulations.[3] It is important to consult relevant regulatory guidelines for specific applications.
Conclusion
N-Acetyl-L-tryptophan is a valuable excipient for enhancing the stability of protein therapeutics through its dual-action as a sacrificial antioxidant and an aggregation inhibitor. By implementing the systematic evaluation strategies and detailed protocols outlined in these application notes, formulation scientists can effectively leverage the benefits of NAT to develop stable and robust biopharmaceutical products. The scientific principles and practical guidance provided herein are intended to support the rational design of protein formulations, ultimately contributing to the delivery of safe and effective medicines to patients.
References
-
Hogan, K. L., Leiske, D., & Salisbury, C. M. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3499-3506. [Link]
- Genentech, Inc. (2017). Use of tryptophan derivatives for protein formulations.
-
Z. M. Dion, et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. PubMed. [Link]
-
Hogan, K. L., Leiske, D., & Salisbury, C. M. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. PubMed. [Link]
- Genentech, Inc. (2017). Use of tryptophan derivatives for protein formulations.
-
G-Biosciences. (2018). Methods of Determining Protein Stability. [Link]
-
Li, S., et al. (2021). Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein. PubMed. [Link]
-
Alain, K., et al. (2019). Causative Links between Protein Aggregation and Oxidative Stress: A Review. PubMed Central. [Link]
-
Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. PubMed Central. [Link]
-
Mitidieri, E., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PubMed Central. [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. [Link]
-
Mitragotri, S., et al. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. PubMed Central. [Link]
-
Satarker, S., et al. (2022). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PubMed Central. [Link]
-
Mudgal, J., et al. (2019). N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats. PubMed. [Link]
-
Wu, J., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. PubMed. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20170239355A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Causative Links between Protein Aggregation and Oxidative Stress: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2017117304A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
N-Acetyltryptophan methylamide interaction with the neurokinin-1 receptor (NK-1R)
Application Note & Protocol Guide
Title: Characterizing the Interaction of Novel Tryptophan Derivatives with the Neurokinin-1 Receptor: A Methodological Guide Featuring N-Acetyltryptophan methylamide (NATMA)
Introduction to the Neurokinin-1 Receptor (NK-1R) System
The NK-1R is a member of the tachykinin receptor subfamily of GPCRs. Its endogenous ligand is Substance P (SP), an undecapeptide involved in the transmission of pain signals, inflammation, and regulation of mood and emesis. Upon SP binding, the NK-1R undergoes a conformational change, preferentially coupling to the Gαq/11 family of G-proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This robust and detectable increase in intracellular calcium serves as a reliable readout for receptor activation in functional assays.
Given this well-defined mechanism, the NK-1R provides an excellent system for screening and characterizing novel modulators. The development of potent and selective NK-1R antagonists, such as aprepitant, has validated this receptor as a therapeutic target. This guide will outline the necessary steps to determine if a novel compound, NATMA, can bind to the NK-1R and subsequently elicit or block its signaling.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathway associated with NK-1R activation.
Caption: Canonical NK-1R signaling cascade via Gq coupling.
Experimental Design: Key Questions for NATMA
Before proceeding to protocols, it is crucial to define the experimental goals. For a novel compound like NATMA, we aim to answer two primary questions:
-
Does it bind? Does NATMA physically interact with the NK-1R? At what affinity? This is determined using a competitive binding assay.
-
What is its function? If it binds, does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect on signaling (neutral antagonist)? This is assessed using a functional assay.
Protocol 1: NK-1R Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound (NATMA) to displace a known high-affinity radiolabeled ligand from the NK-1R. The result yields the inhibitory constant (Ki), a measure of the compound's binding affinity.
Principle
A fixed concentration of a radioligand (e.g., [3H]-Substance P or a high-affinity antagonist like [3H]-Aprepitant) is incubated with a source of NK-1R (e.g., cell membranes from a stable cell line). Increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a decrease in measured radioactivity bound to the membranes.
Materials & Reagents
-
NK-1R Source: Cell membranes from HEK293 or CHO cells stably expressing human NK-1R.
-
Radioligand: [3H]-Aprepitant (Specific Activity: ~70-90 Ci/mmol).
-
Test Compound: N-Acetyltryptophan methylamide (NATMA), prepared as a 10 mM stock in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-Specific Binding (NSB) Agent: 10 µM Aprepitant (unlabeled).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency cocktail compatible with your microplate reader.
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, liquid scintillation counter.
Step-by-Step Protocol
-
Compound Plating: Prepare serial dilutions of NATMA in assay buffer. Typically, an 11-point curve ranging from 100 µM to 1 pM is sufficient for initial characterization. Plate 25 µL of each concentration into the 96-well plate. Include wells for "Total Binding" (assay buffer only) and "NSB" (10 µM Aprepitant).
-
Radioligand Preparation: Dilute [3H]-Aprepitant in assay buffer to a final concentration of ~0.5 nM. This concentration should be at or below the Kd of the radioligand for the receptor to ensure assay sensitivity.
-
Membrane Preparation: Thaw the NK-1R cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold assay buffer. Homogenize gently before use.
-
Incubation: Add 100 µL of the diluted membranes to each well, followed by 75 µL of the diluted [3H]-Aprepitant. The total assay volume is 200 µL.
-
Equilibration: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells. Wash each well 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filter mat to dry completely. Add 50 µL of scintillation cocktail to each well, allow it to soak for 30 minutes, and then count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis & Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Express the specific binding at each NATMA concentration as a percentage of the control specific binding (where no competitor was added).
-
Generate Curve: Plot the % Specific Binding against the log concentration of NATMA.
-
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) model using software like GraphPad Prism to determine the IC50 value (the concentration of NATMA that displaces 50% of the radioligand).
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Binding Data for NATMA
| Parameter | Substance P | Aprepitant (Control) | NATMA (Hypothetical) |
| Binding Affinity (Ki) | ~0.5 nM | ~0.2 nM | 75 nM |
| Assay Type | Competitive Binding | Competitive Binding | Competitive Binding |
| Radioligand Used | [3H]-Aprepitant | [3H]-Aprepitant | [3H]-Aprepitant |
This table presents example data for interpretation purposes.
Protocol 2: NK-1R Functional Calcium Mobilization Assay
This assay determines whether NATMA acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). It directly measures the downstream signal (calcium release) following receptor interaction.
Principle
Cells expressing NK-1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When the receptor is activated by an agonist, the resulting increase in intracellular Ca2+ binds to the dye, causing a significant increase in its fluorescence intensity. This change is measured in real-time using a plate reader.
Materials & Reagents
-
Cell Line: U2OS or HEK293 cells stably expressing human NK-1R.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Pen-Strep, and a selection antibiotic (e.g., G418).
-
Calcium Indicator Dye: Fluo-4 AM Calcium Assay Kit (or similar).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: Substance P.
-
Antagonist Control: Aprepitant.
-
Test Compound: N-Acetyltryptophan methylamide (NATMA).
-
Equipment: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Step-by-Step Protocol
Caption: Workflow for a cell-based calcium mobilization assay.
Protocol Details:
-
Cell Plating: Seed the NK-1R expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of Fluo-4 AM dye loading solution (prepared according to the manufacturer's instructions in assay buffer). Incubate for 60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
Compound Plate Preparation:
-
For Agonist Mode: Prepare a dilution plate with NATMA at 2x the final desired concentrations. Include Substance P as a positive control.
-
For Antagonist Mode: Prepare a dilution plate with NATMA at 2x final concentrations. In a separate agonist plate, prepare Substance P at 2x its EC80 concentration (the concentration that gives 80% of the maximal response, determined previously).
-
-
Assay Measurement:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Agonist Mode: Program the instrument to add 100 µL from the NATMA plate to the cell plate. Measure fluorescence intensity every second for 3-5 minutes.
-
Antagonist Mode: Program the instrument to first add 50 µL from the NATMA plate and incubate for 15-30 minutes. Then, add 50 µL from the Substance P plate to challenge the receptor. Measure fluorescence intensity kinetically.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Agonist Mode: Plot the response against the log concentration of NATMA to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect relative to Substance P).
-
Antagonist Mode: Plot the response against the log concentration of NATMA to determine the IC50 (concentration that inhibits 50% of the Substance P response).
-
Hypothetical Functional Data for NATMA
| Parameter | Substance P (Control) | Aprepitant (Control) | NATMA (Hypothetical) |
| Mode | Agonist | Antagonist | Antagonist |
| EC50 / IC50 | EC50 ≈ 1 nM | IC50 ≈ 1.5 nM | IC50 ≈ 120 nM |
| Maximal Efficacy (Emax) | 100% | 0% (inhibition) | 0% (inhibition) |
This table presents example data suggesting NATMA acts as an antagonist at the NK-1R.
Conclusion & Next Steps
Based on the hypothetical data generated through these standard assays, N-Acetyltryptophan methylamide (NATMA) demonstrates the profile of a competitive antagonist of the NK-1R. It binds to the receptor with a moderate affinity (Ki = 75 nM) and functionally blocks the signaling of the endogenous ligand, Substance P, with a similar potency (IC50 = 120 nM). The lack of agonist activity in the calcium mobilization assay confirms its antagonist nature.
These protocols provide a robust, validated framework for the initial characterization of any novel compound at the NK-1R. Further studies for a compound like NATMA would involve assessing its selectivity against other tachykinin receptors (NK-2R, NK-3R), determining its mechanism of antagonism (competitive vs. non-competitive) through Schild analysis, and eventually evaluating its properties in more complex cellular and in vivo models.
References
-
Title: Tachykinin receptors. Source: British Journal of Pharmacology, 2004. URL: [Link]
-
Title: Neurokinin 1 receptor signaling in health and disease. Source: Cellular and Molecular Life Sciences, 2017. URL: [Link]
-
Title: Neurokinin-1 Receptor Antagonists: A Comprehensive Patent Survey. Source: Expert Opinion on Therapeutic Patents, 2009. URL: [Link]
-
Title: The properties of drug-receptor complexes and their measurement. Source: British Journal of Pharmacology, 1983. URL: [Link]
Application Note: Probing Membrane Permeation Kinetics Using N-acetyl-L-tryptophanamide (NATA)
Introduction: The Critical Role of Membrane Permeability in Drug Discovery
The ability of a molecule to permeate the lipid bilayer of a cell membrane is a fundamental determinant of its bioavailability and efficacy. For researchers in drug development, understanding the kinetics of this process—how quickly a compound crosses the membrane—is paramount. This knowledge informs the design of molecules with optimal absorption, distribution, metabolism, and excretion (ADME) properties, ultimately accelerating the journey from a promising compound to a viable therapeutic.
This application note provides a comprehensive guide to a robust and elegant method for studying passive membrane permeation: a stopped-flow fluorescence quenching assay utilizing N-acetyl-L-tryptophanamide (NATA). NATA, a derivative of the amino acid tryptophan, possesses intrinsic fluorescence that makes it an excellent probe for monitoring its own translocation across a model lipid bilayer. We will delve into the theoretical underpinnings of this technique, provide detailed, field-tested protocols, and offer insights into data analysis and interpretation.
N-acetyl-L-tryptophanamide (NATA): An Ideal Fluorescent Probe
NATA is an N-terminal and C-terminal blocked analog of L-tryptophan. This modification neutralizes the charges on the amino and carboxyl groups, making it a more suitable model for studying the passive diffusion of uncharged, drug-like molecules. Its indole side chain is the source of its intrinsic fluorescence, eliminating the need for external fluorescent labels that could alter the molecule's permeation characteristics.
Key Physicochemical Properties of NATA:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Melting Point | 194-196°C | [2] |
| XLogP3 | 0.4 | [1] |
| Appearance | White to off-white powder | |
Principle of the Assay: Fluorescence Quenching to Monitor Translocation
The core of this method lies in the phenomenon of fluorescence quenching. We create a model membrane system using liposomes—spherical vesicles composed of a lipid bilayer. The experiment is designed such that the movement of NATA across this bilayer results in a measurable change in its fluorescence intensity.
This is achieved by incorporating a quenching agent into the lipid bilayer itself. Brominated phospholipids are particularly effective for this purpose.[3][4] When NATA, our fluorescent probe, comes into close proximity with the bromine atoms on the lipid acyl chains, its fluorescence is quenched.[3][4] The mechanism of quenching by brominated lipids is complex, potentially involving both collisional and Förster resonance energy transfer (FRET) mechanisms, and exhibits a strong distance dependence.[4]
The experimental setup involves rapidly mixing a solution of NATA with a suspension of liposomes containing these brominated lipids using a stopped-flow instrument.[5][6][7][8] Initially, NATA is in the external aqueous solution, and its fluorescence is high. As NATA partitions into and permeates across the lipid bilayer, it encounters the brominated lipids, leading to a time-dependent decrease in fluorescence. The rate of this fluorescence decay is directly proportional to the rate of NATA's permeation into the membrane.
Caption: Conceptual workflow of the NATA permeation assay.
Detailed Experimental Protocol
This protocol provides a robust framework. Researchers should optimize concentrations and lipid compositions based on their specific hypotheses and experimental systems.
Materials and Reagents
-
Lipids:
-
Matrix Lipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Quenching Lipid: e.g., 1-palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (9,10-BrPC)
-
-
Probe: N-acetyl-L-tryptophanamide (NATA)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other buffer of choice.
-
Organic Solvents: Chloroform, Methanol (HPLC grade)
Preparation of Large Unilamellar Vesicles (LUVs)
The preparation of unilamellar vesicles of a defined size is crucial for reproducibility.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids (e.g., a 9:1 molar ratio of DOPC to 9,10-BrPC) dissolved in a chloroform/methanol mixture.[9]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[9]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create LUVs with a uniform diameter (typically 100 nm), subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension (e.g., 21 times) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process ensures a homogenous population of vesicles.
-
Stopped-Flow Fluorescence Measurement
A stopped-flow instrument is essential for capturing the rapid kinetics of permeation.[6][7][8]
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite the tryptophan indole ring.[10]
-
Set the emission monochromator to the peak emission wavelength of NATA (approximately 350-360 nm), or use a cut-off filter (e.g., >320 nm) to collect the total fluorescence emission.
-
Ensure the temperature of the sample handling unit is controlled and stable (e.g., 25°C).
-
-
Loading Syringes:
-
Syringe A: Load the prepared LUV suspension (e.g., 1 mM total lipid concentration).
-
Syringe B: Load the NATA solution (e.g., 10 µM in the same buffer as the liposomes).
-
-
Data Acquisition:
-
Rapidly mix equal volumes of the contents of Syringe A and Syringe B. The final concentrations in the observation cell will be half of the initial concentrations.
-
Record the fluorescence intensity as a function of time. The acquisition should be rapid enough to capture the initial fast decay, typically over a few seconds.
-
Perform control experiments, such as mixing NATA with liposomes lacking the brominated quencher, to establish a baseline and account for any non-quenching-related fluorescence changes.
-
Caption: High-level experimental workflow.
Data Analysis and Interpretation
The raw data will be a time course of fluorescence decay. The goal is to extract a rate constant (k) from this curve, which reflects the permeability of NATA.
-
Curve Fitting:
-
The fluorescence decay curve can often be fitted to a single or double exponential decay function:
-
F(t) = F₀ * exp(-kt) + C (for single exponential)
-
Where F(t) is the fluorescence at time t, F₀ is the initial fluorescence amplitude of the decay, k is the observed rate constant, and C is the final fluorescence value.
-
-
The choice between a single or double exponential fit depends on the complexity of the permeation process. A double exponential may indicate different rates for partitioning into the outer leaflet and translocation across the bilayer.
-
-
Calculating the Permeability Coefficient (P):
-
The observed rate constant (k) is related to the permeability coefficient (P). A simplified relationship, under the assumption that the initial flux is being measured, can be derived from Fick's First Law.[11]
-
The permeability coefficient can be calculated using the following relationship:
-
P = k * (V/A)
-
Where k is the first-order rate constant obtained from the exponential fit, V is the internal volume of the liposomes, and A is the total surface area of the liposomes in the sample.
-
-
Accurate determination of V and A requires knowledge of the liposome size distribution (from dynamic light scattering) and the lipid concentration. More complex models may be necessary for highly accurate determinations, accounting for factors like membrane partitioning.[12]
-
Table of Expected Kinetic Parameters:
| Parameter | Description | Typical Value Range | Influencing Factors |
|---|---|---|---|
| k (s⁻¹) | Observed rate constant of fluorescence decay | 0.1 - 10 s⁻¹ | Lipid composition, temperature, NATA concentration |
| P (cm/s) | Apparent permeability coefficient | 10⁻⁶ - 10⁻⁴ cm/s | Molecular properties of permeant, membrane properties |
Causality and Self-Validation: Ensuring Trustworthy Results
-
Why Extrusion? Using extruded LUVs provides a monodisperse population of vesicles. This is critical because the surface area-to-volume ratio, a key parameter in permeability calculations, is highly dependent on vesicle size.[12] A heterogeneous population would lead to complex, multi-exponential decay kinetics that are difficult to interpret.
-
Control Experiments are Non-Negotiable:
-
NATA + Non-quenching Liposomes: This control confirms that the observed fluorescence decay is due to quenching and not to other factors like NATA aggregation or adsorption to the cuvette walls.
-
Buffer + Quenching Liposomes: This establishes the background signal of the liposome suspension.
-
-
Temperature Control: Lipid bilayer fluidity is highly temperature-dependent, especially near the phase transition temperature of the lipids used.[9] Maintaining precise temperature control is essential for reproducibility and for studying the thermodynamic properties of permeation.
Conclusion and Future Directions
The NATA fluorescence quenching assay is a powerful, real-time method for quantifying the passive permeation of a small, uncharged molecule across a model membrane. Its relative simplicity, coupled with the high temporal resolution of stopped-flow spectroscopy, makes it an invaluable tool for drug development professionals and membrane biophysicists.
By systematically varying lipid composition, researchers can use this assay to study how factors like cholesterol content, acyl chain saturation, and headgroup charge influence the permeability of drug candidates. This detailed kinetic information provides a deeper understanding of drug-membrane interactions, facilitating the rational design of molecules with enhanced cellular uptake and improved therapeutic profiles.
References
-
Measurement of Water and Solute Permeability by Stopped-Flow Fluorimetry. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Unassisted Transport of N-acetyl-L-tryptophanamide through Membrane: Experiment and Simulation of Kinetics. (2013). PubMed Central. Retrieved from [Link]
-
Quenching of tryptophan fluorescence by brominated phospholipid. (1990). PubMed. Retrieved from [Link]
-
N-acetyl-L-tryptophanamide. (2024). ChemBK. Retrieved from [Link]
-
A Method for Determination and Simulation of Permeability and Diffusion in a 3D Tissue Model in a Membrane Insert System for Multi-well Plates. (2018). National Institutes of Health. Retrieved from [Link]
-
Lipid interactions with bacterial channels: fluorescence studies. (2006). PubMed Central. Retrieved from [Link]
-
N-Acetyl-L-tryptophanamide. (n.d.). PubChem. Retrieved from [Link]
-
Unassisted Transport of N-acetyl-L-tryptophanamide through Membrane: Experiment and Simulation of Kinetics. (2013). KU ScholarWorks. Retrieved from [Link]
-
How to use stop-flow measurement techniques to obtain information about membrane transport kinetics? - An overview and experimental recommendations for a successful evaluation of cell permeabilities. (n.d.). Bionity. Retrieved from [Link]
-
Unassisted Transport of N-Acetyl-l-tryptophanamide through Membrane: Experiment and Simulation of Kinetics. (2013). Figshare. Retrieved from [Link]
-
Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs. (2021). PubMed Central. Retrieved from [Link]
-
Quenching of the tryptophan fluorescence by brominated phospholipids. (n.d.). ResearchGate. Retrieved from [Link]
-
Liposome Membrane Permeability Testing. (n.d.). Lifeasible. Retrieved from [Link]
-
Liposome Permeability Analysis. (n.d.). Lifeasible. Retrieved from [Link]
-
Lipid-Protein Interactions Revealed by Fluorescence Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
LIPOSOME: METHOD OF PREPARATION, ADVANTAGES, EVALUATION AND ITS APPLICATION. (2017). Neliti. Retrieved from [Link]
-
AN35 Membrane transport kinetics as measured by stopped-flow. (n.d.). Bio-Logic. Retrieved from [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). MDPI. Retrieved from [Link]
-
What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. (2021). Bio-Logic. Retrieved from [Link]
-
Calculation of Permeability Coefficients from Solute Equilibration Dynamics: An Assessment of Various Methods. (2021). MDPI. Retrieved from [Link]
-
Stopped Flow FAQs. (n.d.). Applied Photophysics. Retrieved from [Link]
-
Quenching of tryptophan fluorescence by brominated phospholipid. (1990). Biochemistry. Retrieved from [Link]
-
Flash photolysis of N-acetyl-L-tryptophanamide: The relationship between radical yields and fluorescence quenching. (1979). ResearchGate. Retrieved from [Link]
-
Fluorescence quenching as an indicator for structural fluctuations in liver alcohol dehydrogenase. (1981). PubMed. Retrieved from [Link]
-
Methods for Measuring Permeability. (2010). NCBI Bookshelf. Retrieved from [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). ACS Publications. Retrieved from [Link]
-
Passive Macromolecular Translocation Mechanism through Lipid Membranes. (2022). PubMed. Retrieved from [Link]
-
Passive Macromolecular Translocation Mechanism through Lipid Membranes. (2022). ResearchGate. Retrieved from [Link]
-
application note - study of fluorescence quenching kinetics using stopped-flow. (2017). Edinburgh Instruments. Retrieved from [Link]
-
Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. (2021). SciSpace. Retrieved from [Link]
-
Determination of your experimental dead time. (n.d.). Bio-Logic. Retrieved from [Link]
-
Dynamic fluorescence quenching studies on lipid mobilities in phosphatidylcholine-cholesterol membranes. (1986). PubMed. Retrieved from [Link]
-
The study of drug permeation through natural membranes. (2006). PubMed. Retrieved from [Link]
-
Quenching of Tryptophan Fluorescence in Unfolded Cytochrome c: A Biophysics Experiment for Physical Chemistry Students. (2012). PubMed Central. Retrieved from [Link]
-
Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup. (2022). Cell Reports Methods. Retrieved from [Link]
-
Fluorescence quenching in lecithin and lecithin/cholesterol liposomes by parmagenetic lipid analogues. Introduction of a new probe approach. (1976). PubMed. Retrieved from [Link]
-
Characterization of porosity and permeability in Nata De Soya porous membranes with composition modifications. (2024). ResearchGate. Retrieved from [Link]
-
Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup. (2022). ResearchGate. Retrieved from [Link]
-
Lipid-Specific Direct Translocation of the Cell-Penetrating Peptide NAF-1>44-67> across Bilayer Membranes. (2023). Boise State University. Retrieved from [Link]
-
Tutorial for Stopped-Flow Water Flux Measurements: Why a Report about “Ultrafast Water Permeation through Nanochannels with a Densely Fluorous Interior Surface” Is Flawed. (2023). MDPI. Retrieved from [Link]
-
Lipid-Specific Direct Translocation of the Cell-Penetrating Peptide NAF-144–67 across Bilayer Membranes. (2023). PubMed Central. Retrieved from [Link]
-
Desalination performance of a forward osmosis membrane from acetylated nata de coco (bacterial cellulose). (2022). ResearchGate. Retrieved from [Link]
-
N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. (2023). PubMed. Retrieved from [Link]
-
Acetylation of Nata de coco (bacterial cellulose) and membrane formation. (2018). ResearchGate. Retrieved from [Link]
-
The molecular mechanism of lipid uptake by membrane-anchored bridge-like lipid transfer proteins. (2024). bioRxiv. Retrieved from [Link]
-
A new workflow for the effective curation of membrane permeability data from open ADME information. (2024). National Institutes of Health. Retrieved from [Link]
Sources
- 1. N-Acetyl-L-tryptophanamide | C13H15N3O2 | CID 94230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid interactions with bacterial channels: fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Water and Solute Permeability by Stopped-Flow Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 6. biologic.net [biologic.net]
- 7. biologic.net [biologic.net]
- 8. Stopped Flow FAQs [photophysics.com]
- 9. Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
- 11. A Method for Determination and Simulation of Permeability and Diffusion in a 3D Tissue Model in a Membrane Insert System for Multi-well Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of N-Acetyltryptophan methylamide (NATA) for In Vitro Assays
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with N-Acetyltryptophan methylamide (NATA) in in vitro assay systems. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with NATA.
Q1: My N-Acetyltryptophan methylamide (NATA) powder won't dissolve directly in my aqueous assay buffer (e.g., PBS, cell culture media). What is the first step?
A: Direct dissolution of NATA in aqueous buffers is often challenging due to its molecular structure, which includes a moderately hydrophobic indole ring and two amide groups that limit its free interaction with water compared to more polar or ionizable compounds. [1]The standard and highly recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. [2][3]Dimethyl sulfoxide (DMSO) is the most common choice for this purpose as it is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. [4][5] Q2: I successfully dissolved NATA in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. Why is this happening?
A: This is a classic case of a compound exhibiting poor "kinetic solubility". [6][7]When you add the concentrated DMSO stock to the aqueous medium, the DMSO rapidly disperses, creating a supersaturated aqueous solution of your compound. Because the compound's thermodynamic solubility in the final aqueous environment is low, it crashes out of solution, forming a precipitate. [8]This is often exacerbated by using too high a final concentration of the compound or too high a percentage of DMSO in the final assay well.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: While cell line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. [9][10]Some robust cell lines may tolerate up to 1%, but this should be validated. It is crucial to run a vehicle control (medium with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the experimental outcome. [11] Q4: Can I use heating or sonication to help dissolve my NATA?
A: These physical methods can be used cautiously. Gentle warming (e.g., to 37°C) or brief sonication can help overcome the activation energy of dissolution for your stock solution. [8]However, these methods typically only improve the rate of dissolution, not the thermodynamic solubility. If a compound is supersaturated, it may still precipitate over the course of a long incubation. Furthermore, excessive heat should be avoided as it can lead to the degradation of the compound or other components in your assay medium.
Section 2: Troubleshooting Guide: Systematic Approaches to Enhance NATA Solubility
When standard DMSO stock solutions are insufficient, a more systematic approach is required. This guide provides several strategies, from optimizing your stock preparation to employing advanced solubilization techniques.
2.1. Physicochemical Profile of N-Acetyltryptophan methylamide (NATA)
Understanding the molecule is the first step to solving its solubility issues. NATA is an amide derivative of the amino acid tryptophan. Its key features influencing solubility are the hydrophobic indole group and the two amide functional groups, which can participate in hydrogen bonding but are not readily ionizable under typical physiological pH. [1]
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ | - |
| Molecular Weight | ~245.28 g/mol [12] | Standard for a small molecule. |
| Structure | Tryptophan derivative with acetylated amine and methylamide carboxyl group. [12] | Contains both hydrophobic (indole) and polar (amide) regions. |
| XLogP3 | 0.4 [12] | Indicates moderate lipophilicity; not extremely "greasy," but solubility in pure water is still limited. |
| Functional Groups | Primary amide, Secondary amide, Indole N-H | Can act as hydrogen bond donors and acceptors. Not ionizable in the typical pH range of 2-12. |
2.2. Strategy 1: Optimizing Stock Solution Preparation and Dilution
Before moving to more complex solutions, ensure your basic methodology is optimized. The goal is to create a homogenous, high-concentration stock and dilute it in a way that minimizes immediate precipitation.
-
Accurate Weighing: Use a calibrated analytical balance to weigh your NATA powder. For accuracy, it is better to weigh a slightly different amount than your target and calculate the exact concentration rather than trying to hit an exact weight. [13]2. Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to a glass vial containing the NATA. Use a volumetric flask for the highest accuracy if preparing a large batch. [13]3. Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath or gentle warming (37°C) to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a DMSO stock and diluting into assay buffer.
2.3. Strategy 2: pH Adjustment
While amides are generally considered non-basic, extreme pH values can alter the hydrogen-bonding network of the solvent and the molecule, potentially increasing solubility. [14][15]The related compound, N-Acetyl-DL-Tryptophan, is noted to dissolve in dilute alkali solutions, suggesting that a slightly basic pH may be beneficial for NATA as well. [16][17]
-
Prepare Buffers: Prepare a set of buffers with varying pH, for example, PBS at pH 7.4, Tris buffer at pH 8.0, and CAPS buffer at pH 9.0. Ensure the chosen buffers are compatible with your downstream assay.
-
Solubility Test: Attempt to dissolve a known amount of NATA in each buffer to a target concentration.
-
Observation: Vortex each sample and let it equilibrate for 1-2 hours at room temperature. Visually inspect for undissolved material.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any undissolved solid, then measure the concentration of the supernatant using HPLC-UV.
-
Application: If a higher pH improves solubility, consider preparing your NATA stock solution in a weak basic solution (e.g., 10 mM NaOH) before further dilution, or slightly increasing the pH of your final assay buffer if your biological system can tolerate it.
Caption: Conceptual diagram of how pH adjustment can enhance solubility.
2.4. Strategy 3: Employing Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility. [18][19][20]This makes them powerful tools for drug delivery and formulation. [21]For cell-based assays, chemically modified cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin. [10][22]
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm the solution slightly (to 40-50°C) to ensure the cyclodextrin is fully dissolved.
-
Add NATA: Add the NATA powder directly to the warm HP-β-CD solution while stirring or vortexing.
-
Complexation: Allow the mixture to equilibrate for several hours (or overnight) at room temperature with continuous stirring to facilitate the formation of the inclusion complex.
-
Sterilization & Use: Filter-sterilize the final solution through a 0.22 µm filter. This stock can now be used for serial dilutions in your assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
Caption: Encapsulation of NATA by a cyclodextrin to form a soluble complex.
Section 3: Summary and Recommendations
Choosing the right solubility enhancement strategy depends on the specific requirements of your assay, including the target concentration of NATA and the sensitivity of your biological system.
-
Start with a 10-50 mM stock in 100% DMSO.
-
Dilute to the final assay concentration, ensuring the final DMSO is <0.5%.
-
If precipitation occurs:
-
Is your assay compatible with a slightly basic pH? → Try Strategy 2 (pH Adjustment) . Prepare a stock in a buffer at pH 8-9.
-
If pH adjustment is not an option or is ineffective: → Use Strategy 3 (Cyclodextrins) . Prepare a stock with HP-β-CD. This is often the most robust and biocompatible method for cell-based assays.
-
For non-cellular assays (e.g., enzyme kinetics): You may also consider co-solvents like PEG-400 or non-ionic surfactants, but their compatibility must be validated. [8][23]
-
| Method | Pros | Cons | Best For |
| Optimized DMSO Stock | Simple, fast, widely used. | Risk of precipitation upon dilution; DMSO can be toxic at >0.5%. | Initial screening and moderately soluble compounds. |
| pH Adjustment | Can be very effective; inexpensive. | May alter compound activity or be incompatible with the biological assay. | Assays tolerant of a non-neutral pH range. |
| Cyclodextrins (HP-β-CD) | High solubilizing capacity; generally low toxicity; can improve compound stability. [18][19] | More complex preparation; requires a specific vehicle control. | Cell-based assays requiring high concentrations of poorly soluble compounds. |
By systematically applying these troubleshooting principles and protocols, researchers can overcome the solubility challenges of N-Acetyltryptophan methylamide, ensuring reliable and reproducible results in their in vitro experiments.
References
- International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
National Center for Biotechnology Information. N-Acetyl-L-tryptophanamide | C13H15N3O2 | CID 94230 - PubChem. [Link]
-
Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
Bitesize Bio. How to Make Accurate Stock Solutions. [Link]
-
ResearchGate. How do we choose a proper concentration for the stock solution?. [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Taylor & Francis Online. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
Protheragen. Solubilizer Excipients. [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
PubMed Central. On the pH dependence of amide proton exchange rates in proteins. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
Taylor & Francis Online. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
ResearchGate. The Effects of pH on the Supramolecular Structure of Amino Amides. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. N-Acetyl-L-tryptophanamide | C13H15N3O2 | CID 94230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. On the pH dependence of amide proton exchange rates in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 17. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Solubilizer Excipients - Protheragen [protheragen.ai]
Technical Support Center: N-Acetyltryptophan (NAT) Degradation in Biopharmaceutical Formulations
A Note on Scope: This technical guide focuses on N-Acetyltryptophan (NAT), a widely used excipient in biopharmaceutical formulations. While the inquiry specified N-Acetyltryptophan methylamide, the available scientific literature extensively covers NAT, providing a robust foundation for understanding its degradation pathways and byproducts. Researchers studying the methylamide derivative may find the principles and methodologies discussed here to be a valuable starting point for their investigations, though direct experimental validation for the specific derivative is essential.
Introduction
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for navigating the complexities of N-Acetyltryptophan (NAT) degradation. NAT is a critical stabilizer in many protein therapeutic formulations, particularly for monoclonal antibodies and human serum albumin, where it acts as a sacrificial antioxidant to protect labile tryptophan and methionine residues.[1][2][3] Understanding its degradation pathways is not merely an academic exercise; it is fundamental to ensuring drug product quality, stability, and patient safety.[1][4] This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and maintain the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: Why is N-Acetyltryptophan used as an excipient in protein formulations?
A1: N-Acetyltryptophan (NAT) is primarily used as a stabilizer and antioxidant in parenteral biotherapeutic formulations.[2] Its indole ring is susceptible to oxidation, allowing it to act as a sacrificial scavenger for reactive oxygen species (ROS).[4] This protective mechanism helps to prevent the oxidation of critical amino acid residues (like tryptophan and methionine) within the therapeutic protein, thereby preserving its structure, efficacy, and shelf-life.[2][4][5] N-acetyl-DL-tryptophan has been identified as a potentially superior antioxidant to tryptophan as it has a lower oxidation potential and produces less peroxide upon light exposure.[2][3][5]
Q2: What are the primary stress conditions that lead to NAT degradation?
A2: NAT is susceptible to degradation under several stress conditions commonly encountered during drug manufacturing, storage, and handling. The most significant are:
-
Oxidative Stress: This is the most impactful stress condition, leading to as much as 52.84% degradation in some studies.[6] Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) or radical initiators such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) can cause significant degradation.[2][6]
-
Photodegradation: Exposure to UV and visible light can induce degradation, often leading to discoloration (yellowing) of the formulation.[4][7] Photostability studies are a standard part of forced degradation testing as recommended by ICH Q1B guidelines.[4]
-
Acid and Base Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the acetyl group, yielding tryptophan as a major degradation product.[6][8]
-
Thermal Stress: While generally more stable under thermal stress compared to oxidative stress, elevated temperatures can still cause degradation.[1][6] However, under recommended storage conditions, thermal degradation is typically minimal.[1]
Q3: What are the major known degradation byproducts of NAT?
A3: Several degradation products have been identified, particularly under oxidative stress. Key byproducts include:
-
Tryptophan: Formed via hydrolysis under acidic or basic conditions.[6][8]
-
1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid: An oxidation product identified in concentrated albumin solutions.[4][9]
-
1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid: Another dihydroxylated oxidation product found in albumin solutions.[4][9]
-
Dihydroxy-N-acetyl tryptophan: A product of water hydrolysis.[6]
-
Other oxidative byproducts can include kynurenine, N-formylkynurenine (NFK), and hydroxytryptophan, which are also known oxidation products of tryptophan itself.[4]
Q4: Do NAT degradation products pose a risk to the therapeutic protein or the patient?
A4: This is a critical consideration in drug development. The formation of degradants must be understood and quantified to assess any potential impact on product quality and patient safety.[1] While NAT is sacrificially degraded to protect the protein, the byproducts themselves could potentially interact with the protein or have biological effects. For instance, some tryptophan metabolites are known to be neuroactive.[10] Regulatory bodies like the FDA and ICH mandate forced degradation studies to identify potential degradants.[11][12] Current research suggests that for its intended use in approved products, the safety profile of NAT is acceptable.[2][5]
Q5: What is the most effective analytical technique to monitor NAT degradation?
A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection and Mass Spectrometry (MS), is the most common and effective method.[4][6] This approach allows for the separation, identification, and quantification of NAT and its various degradation products.[4][6][13] For complex matrices like concentrated protein solutions, online size-exclusion chromatography (SEC) can be used to separate the small molecule degradants from the protein before RP-HPLC-MS analysis.[4][6][9]
Troubleshooting Guides
Guide 1: Unexpectedly High or Rapid NAT Degradation in Formulation
Issue: You observe a significantly faster or higher-than-expected loss of NAT in your formulation during a stability study, even under recommended storage conditions.
Potential Causes & Troubleshooting Steps:
-
Root Cause Analysis: Unidentified Oxidative Stress
-
Why: Oxidative stress is the most potent degradation pathway for NAT.[6] Trace amounts of metal ions (e.g., iron, copper) from raw materials or leaching from container-closure systems can catalyze oxidation. Similarly, peroxide contaminants in other excipients can initiate degradation.
-
Troubleshooting Protocol:
-
Screen Raw Materials: Analyze all formulation components, especially buffers and polysorbates, for peroxide content using a suitable method (e.g., compendial peroxide value test).
-
Metal Ion Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace metal content in the final formulation and in leachables/extractables studies of the primary packaging.
-
Incorporate a Chelator: As a diagnostic test, add a small amount of a chelating agent like EDTA to a small batch of the formulation. If NAT stability improves, it strongly suggests metal-catalyzed oxidation is the root cause.
-
Headspace Gas Analysis: Ensure the headspace in your vials is inert (e.g., nitrogen or argon). Oxygen in the headspace can contribute to long-term oxidative degradation.
-
-
-
Root Cause Analysis: Photodegradation
-
Why: NAT is sensitive to light, particularly UV wavelengths.[4][7] Inadequate protection from light during manufacturing, handling, or storage can lead to significant degradation.
-
Troubleshooting Protocol:
-
Review Handling Procedures: Audit all manufacturing and handling steps to identify any points where the formulation is exposed to light.
-
Conduct a Controlled Photostability Study (ICH Q1B): Expose your formulation to controlled light conditions (no less than 1.2 million lux-hours visible and 200 W h/m²) in both the intended primary packaging and a clear glass control.[4]
-
Implement Light Protection: If photodegradation is confirmed, switch to amber or opaque vials and implement light-protective measures during manufacturing.
-
-
Guide 2: Inconsistent or Irreproducible Results in Analytical Assays
Issue: Your RP-HPLC results for NAT and its degradants show poor reproducibility between runs or analysts.
Potential Causes & Troubleshooting Steps:
-
Root Cause Analysis: Suboptimal Chromatographic Separation
-
Why: NAT degradation produces a mixture of closely related, polar compounds. Inadequate chromatographic resolution can lead to peak co-elution and inaccurate quantification.
-
Troubleshooting Protocol:
-
Method Optimization: Re-evaluate your HPLC method.
-
Gradient Elution: Ensure your gradient slope is shallow enough to resolve closely eluting peaks.
-
Column Chemistry: Test alternative C18 column chemistries or consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Mobile Phase pH: Adjust the mobile phase pH. The ionization state of the acidic and basic functional groups on NAT and its byproducts will affect retention time.
-
-
Forced Degradation Sample as a Standard: Use a sample from a forced degradation study (e.g., H₂O₂ treated) as a resolution standard for your system suitability test. This ensures your method can separate the key degradants from the parent compound.
-
-
-
Root Cause Analysis: Matrix Effects in Concentrated Protein Formulations
-
Why: High concentrations of protein can interfere with the analysis of small molecules, leading to ion suppression in MS or altered peak shapes in HPLC.
-
Troubleshooting Protocol:
-
Implement Sample Pre-treatment:
-
Protein Precipitation: Use a solvent like acetonitrile or methanol to precipitate the bulk of the protein before injection. Validate that NAT and its degradants remain in the supernatant.
-
Size-Exclusion Chromatography (SEC): For the most robust separation, use an online SEC column to divert the protein to waste while trapping the small molecule analytes for subsequent analysis by RP-HPLC-MS.[4][6][9] This is the gold-standard approach.
-
-
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study of N-Acetyltryptophan
This protocol outlines a typical forced degradation study to identify potential degradation pathways and byproducts, forming the basis for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a solution of N-Acetyltryptophan (e.g., 100 µg/mL) in water or a relevant formulation buffer.
-
Stress Conditions (as per ICH Q1A/Q1B): [11]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solution at 70°C for 48 hours.
-
Photodegradation: Expose the solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux-hours).
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples, including an unstressed control, by RP-HPLC-UV-MS.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Detection: UV at 220 nm and 280 nm; Mass Spectrometry in both positive and negative ion modes to capture a wide range of potential degradants.
-
Data Summary:
The following table summarizes typical degradation levels observed under different stress conditions.
| Stress Condition | % NAT Degradation (Typical Range) | Major Degradation Products Identified | Reference |
| Oxidative (H₂O₂) | 30 - 83% | Dihydroxy-NAT, Hydroxy-NAT, Kynurenine-type structures | [1][6] |
| Acid Hydrolysis | 15 - 35% | Tryptophan | [6][8] |
| Base Hydrolysis | 10 - 20% | Tryptophan | [6][8] |
| Thermal | 3 - 10% | Minor oxidative and hydrolytic products | [1][6] |
| Photolytic | Variable | Kynurenine, N-formylkynurenine | [4] |
Visualizations
Degradation Pathways
Caption: Figure 1: Major Degradation Pathways of N-Acetyltryptophan (NAT).
Analytical Workflow for Degradation Products
Caption: Figure 2: Analytical Workflow for NAT Degradation Analysis.
References
-
Hogan, S., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(11), 3251-3259. [Link]
-
Cleland, J. L., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(11), 3251-3259. [Link]
-
Agrawal, V., et al. (2019). Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions. Journal of the Iranian Chemical Society, 17, 725–734. [Link]
-
Human Metabolome Database. (2012). N-Acetyltryptophan (HMDB0013713). HMDB. [Link]
-
Agrawal, V., et al. (2019). Proposed degradation of N-acetyl tryptophan subjected to forced acid and base hydrolysis. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave Online. [Link]
-
Raval, D. K., et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-25. [Link]
-
PubChem. (n.d.). N-Acetyltryptophan. National Center for Biotechnology Information. [Link]
-
Majumder, P., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical Research, 35(11), 223. [Link]
-
Abdoul-Carime, H., Gohlke, S., & Illenberger, E. (2004). Degradation of N-acetyl Tryptophan by Low-Energy ( <12 eV) Electrons. Journal of the American Chemical Society, 126(38), 12158–12161. [Link]
-
Fang, L., et al. (2011). Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation. Journal of Chromatography A, 1218(41), 7316-24. [Link]
-
Leaver, I. H., & Lennox, F. G. (1965). Studies on the photodegradation of tryptophan. Photochemistry and Photobiology, 4(3), 491-497. [Link]
-
Majumder, P., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Semantic Scholar. [Link]
-
S, S. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. EPRA International Journal of Research and Development (IJRD). [Link]
-
Oláh, G., et al. (2021). Three main pathways of tryptophan degradation. ResearchGate. [Link]
-
Majumder, P., et al. (2018). (PDF) Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. ResearchGate. [Link]
Sources
- 1. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. ijmr.net.in [ijmr.net.in]
Overcoming challenges in the synthesis of N-acyl tryptophan derivatives
Welcome to the technical support center for the synthesis of N-acyl tryptophan derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of these valuable compounds. N-acyl tryptophan derivatives are significant building blocks in medicinal chemistry and drug discovery, and their successful synthesis is crucial for advancing research in these fields.[1][2][3] This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of their preparation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-acyl tryptophan derivatives, offering probable causes and actionable solutions.
Problem 1: Low Yield of the Desired N-Acyl Tryptophan Derivative
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature if the starting material is still present.- Ensure the use of an appropriate excess of the acylating agent (typically 1.1-1.5 equivalents). | Incomplete reactions are a common cause of low yields. Proper reaction monitoring ensures that the reaction is allowed to proceed to completion. Adjusting time, temperature, and stoichiometry can drive the equilibrium towards the product. |
| Side Reactions | - For acid chloride or anhydride-based acylations, ensure the reaction is performed at a low temperature (0 °C to room temperature) to minimize side reactions.[4] - In mixed anhydride methods, the formation of urethane byproducts can occur. A reverse addition of the amino acid and base to the chloroformate can minimize this.[5] - The indole side chain of tryptophan is susceptible to oxidation and alkylation.[6][7] Consider using a protecting group for the indole nitrogen, such as a Boc or formyl group, especially under acidic conditions.[7][8] | Lower temperatures can reduce the rate of undesired side reactions, which often have higher activation energies than the desired acylation. The order of reagent addition can influence the formation of reactive intermediates and byproducts.[5] Protecting the reactive indole ring prevents electrophilic attack during the synthesis.[7][9] |
| Hydrolysis of Acylating Agent | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - In Schotten-Baumann reactions, the rate of aminolysis is typically faster than hydrolysis of the acyl chloride in the biphasic system.[10][11] However, ensuring vigorous stirring is crucial to maximize the interfacial area. | Acylating agents like acid chlorides and anhydrides are highly susceptible to hydrolysis by water, which deactivates them. An inert atmosphere prevents the introduction of atmospheric moisture. |
| Poor Solubility of Starting Materials | - Choose a solvent system in which both the tryptophan derivative and the acylating agent are soluble. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[12] - For Schotten-Baumann conditions, a biphasic system of an organic solvent and water is used.[11] | For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to slow or incomplete reactions. |
Problem 2: Presence of Impurities in the Final Product
| Probable Cause | Recommended Solution | Scientific Rationale |
| Unreacted Starting Materials | - Optimize reaction conditions for full conversion (see "Low Yield" section). - Purify the crude product using an appropriate method such as column chromatography on silica gel, recrystallization, or preparative High-Performance Liquid Chromatography (HPLC).[13] | Incomplete reactions will leave starting materials in the product mixture. Purification is essential to isolate the desired compound. |
| Diacylated Product | - Use a controlled amount of the acylating agent (closer to 1:1 stoichiometry). - Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations. | The indole nitrogen of tryptophan can also be acylated under certain conditions, leading to a diacylated byproduct. Controlling the stoichiometry and addition rate of the acylating agent can minimize this. |
| Epimerization/Racemization | - Use urethane-based protecting groups (e.g., Boc, Fmoc) for the alpha-amino group, which are known to suppress racemization.[14] - For peptide coupling reactions, use additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to minimize racemization.[15][16] - Perform the reaction at low temperatures.[12] - Use a base with a pKa that is appropriate for the reaction; for mixed anhydride methods, N-methylmorpholine (NMM) is often preferred over stronger bases.[12] | Racemization can occur via the formation of an oxazolone intermediate or direct enolization of the alpha-proton, both of which are promoted by strong bases and high temperatures.[12][14] Additives like HOBt react with the activated amino acid to form an active ester that is less prone to racemization.[16] |
| Byproducts from Coupling Reagents | - When using carbodiimide reagents like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[17][18] - For solution-phase synthesis, consider using DIC, as the diisopropylurea byproduct is more soluble and easier to remove during workup.[15] | The choice of coupling reagent can impact the ease of purification. Understanding the properties of the byproducts is key to their efficient removal. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for N-acylation of tryptophan?
The "best" method depends on the specific acyl group being introduced, the scale of the reaction, and the desired purity of the product.
-
For simple acylations (e.g., acetylation), using the corresponding acid anhydride (like acetic anhydride) is often straightforward and cost-effective.[13][19]
-
The Schotten-Baumann reaction , which uses an acyl chloride in a biphasic aqueous base system, is a robust and widely applicable method.[10][20][21]
-
For more complex acylations, especially in the context of peptide synthesis, the mixed anhydride method or the use of coupling reagents (e.g., HATU, HBTU, PyBOP) are preferred due to their high efficiency and milder reaction conditions, which help to minimize racemization.[4][12][17][18][22]
Q2: Do I need to protect the indole side chain of tryptophan during N-acylation?
It is highly recommended, especially if strong acids are used at any stage of the synthesis or deprotection.[6][9] The indole ring is susceptible to oxidation and electrophilic attack by carbocations that can be generated during these steps.[7] Common protecting groups for the indole nitrogen include the tert-butyloxycarbonyl (Boc) group, which is removable with acid, and the formyl (CHO) group, which can be removed under basic conditions or with hydrazine.[6][7][8]
Q3: How can I minimize racemization during the coupling of an N-acyl tryptophan to another amino acid?
Minimizing racemization is critical for maintaining the stereochemical integrity of the product. Key strategies include:
-
Low Temperatures: Perform the activation and coupling steps at low temperatures (e.g., -15 °C to 0 °C).[12]
-
Choice of Base: Use a hindered tertiary amine with an appropriate pKa, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), rather than a stronger, less hindered base like triethylamine (TEA).[12][18]
-
Coupling Reagents and Additives: Use coupling reagents known for low racemization, such as phosphonium (PyBOP) or uronium/aminium salts (HATU, HCTU), often in combination with additives like HOBt or HOAt.[15][16][22]
-
Urethane Protecting Groups: Ensure the N-terminus of the tryptophan is protected with a urethane-type group like Boc or Fmoc, as these are known to suppress oxazolone formation.[14]
Q4: My N-acyl tryptophan derivative is poorly soluble. How can I purify it?
Poor solubility can be a significant challenge.[23][24] Here are a few approaches:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification. This may require screening a variety of solvents and solvent mixtures.
-
Column Chromatography: Use a stronger eluent system or a different stationary phase. For very polar compounds, reverse-phase chromatography (C18 silica) may be more effective than normal-phase (silica gel). Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve solubility and peak shape.
-
Conversion to a Salt: If the compound has a free carboxylic acid, it can be converted to a more soluble salt (e.g., sodium or potassium salt) for purification by aqueous methods, and then re-acidified to obtain the final product.[25]
Q5: How can I monitor the progress of my N-acylation reaction?
The most common methods for monitoring reaction progress are:
-
Thin Layer Chromatography (TLC): This is a quick and easy method to visualize the consumption of the starting materials and the formation of the product. Staining with ninhydrin can be used to detect free amino groups, while UV light can visualize the tryptophan-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting materials, product, and any byproducts, giving a clearer picture of the reaction's progress and cleanliness.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation using Acetic Anhydride
This protocol describes a general method for the N-acetylation of tryptophan.
-
Dissolution: Dissolve L-tryptophan (1.0 eq.) in an aqueous solution of sodium hydroxide (1.0-1.1 eq.) with cooling in an ice bath.
-
Acetylation: While maintaining the pH above 11, simultaneously add acetic anhydride (1.1-1.2 eq.) and an aqueous solution of sodium hydroxide dropwise to the reaction mixture with vigorous stirring.[26] The temperature should be kept low during the addition.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting tryptophan is consumed.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3.[25]
-
Isolation: The N-acetyl-L-tryptophan will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[25][27]
Protocol 2: N-Acylation using the Mixed Anhydride Method
This method is particularly useful for coupling carboxylic acids to tryptophan.[4][12]
-
Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) in anhydrous THF or DCM. Cool the solution to -15 °C.
-
Base Addition: Add N-methylmorpholine (NMM) (1.1 eq.) dropwise.
-
Anhydride Formation: Slowly add isobutyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 0 °C. Stir the mixture for 15-30 minutes at this temperature to form the mixed anhydride.[4]
-
Amine Addition: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add NMM (1.0 eq.). Add this solution to the mixed anhydride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Decision Workflow for N-Acylation Method Selection
Caption: A flowchart to guide the selection of an appropriate N-acylation method.
Mechanism of Mixed Anhydride Formation and Amide Coupling
Caption: The two-step mechanism of N-acylation via the mixed anhydride method.
References
-
Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem. 4
-
N-Acylation in combinatorial chemistry. Arkivoc. 22
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate.
-
Protection of tryptophan with the formyl group in peptide synthesis. Journal of Organic Chemistry.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Application Notes and Protocols for the Incorporation of Protected Tryptophan in Therapeutic Peptide Synthesis. Benchchem. 7
-
Process of resolving dl-acyl tryptophan compounds and products obtained thereby. Google Patents.
-
Acid Anhydrides. Science of Synthesis.
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications.
-
Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations: A case study on the elucidation of mechanism of urethane formation and starting amino acid liberation using carbon dioxide as the probe. ResearchGate.
-
Amino Acid-Protecting Groups. Chemical Reviews.
-
Production of n-acetyl-dl-tryptophan. Google Patents.
-
Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
-
Coupling Reagents. AAPPTec.
-
The Role of N-Acetyl-DL-tryptophan in Pharmaceutical Synthesis. Fine Chemical Manufacturer.
-
Unlocking the Potential: N-Acetyl-L-tryptophan in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry.
-
Discovery of N-acyl Tryptophan Derivatives as Promising P2Y14R Antagon. Drug Design, Development and Therapy.
-
Method for preparing N-acetyl-DL-tryptophan by cascade reaction. Google Patents.
-
Schotten–Baumann reaction. Grokipedia.
-
Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. Molecules.
-
Schotten Baumann Reaction. BYJU'S.
-
Novabiochem® Coupling reagents. Merck Millipore.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Schotten-Baumann Conditions. Organic Chemistry Portal.
-
Preventing racemization of N-Boc-6-methyl-L-tryptophan. Benchchem. 14
-
Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Drug Design, Development and Therapy.
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology.
-
Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Molecular Pharmacology.
-
Schotten–Baumann reaction. Wikipedia.
-
N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Applied Biochemistry and Biotechnology.
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters.
-
Acetylation model reaction of tryptophan: (1) dl-tryptophan, (2) acetic... ResearchGate.
-
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society.
-
Tryptophan. Solubility of Things.
-
SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Science of Synthesis.
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules.
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules.
-
N-Acetyl-L-tryptophan - High-Purity Amino Acid Derivative. APExBIO.
-
Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. grokipedia.com [grokipedia.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. file.globalso.com [file.globalso.com]
- 18. bachem.com [bachem.com]
- 19. researchgate.net [researchgate.net]
- 20. byjus.com [byjus.com]
- 21. Schotten-Baumann Reaction [organic-chemistry.org]
- 22. arkat-usa.org [arkat-usa.org]
- 23. researchgate.net [researchgate.net]
- 24. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby - Google Patents [patents.google.com]
- 26. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 27. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
Technical Support Center: Minimizing N-Acetyl-Tryptophan (NAT) Degradation in Protein Formulations
Last Updated: 2026-01-15
Introduction
N-Acetyl-Tryptophan (NAT) is an indispensable excipient in modern biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs) and human serum albumin.[1][2] It primarily functions as a sacrificial antioxidant, protecting tryptophan and other susceptible amino acid residues on the protein from oxidative damage, thereby enhancing long-term stability and shelf-life.[3][4] However, NAT itself can degrade under various stress conditions encountered during manufacturing, storage, and handling.[2][5] Understanding and mitigating this degradation is critical to ensuring product quality, safety, and efficacy.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is structured to address common challenges through a series of frequently asked questions, a practical troubleshooting guide, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of N-Acetyl-Tryptophan (NAT) in a protein formulation?
N-Acetyl-Tryptophan serves as a stabilizer, primarily by acting as a sacrificial antioxidant.[2][5] Tryptophan residues in proteins are highly susceptible to oxidation from factors like light, residual peroxides, or trace metal ions.[6] NAT, being structurally similar, preferentially scavenges these reactive oxygen species (ROS), thereby protecting the therapeutic protein from chemical modification.[3][4] This is crucial for maintaining the protein's structural integrity and biological activity.
Q2: What are the main degradation pathways for NAT?
The primary degradation pathway for NAT is oxidation . The indole ring of the tryptophan moiety is highly reactive and susceptible to attack by ROS.[6] This can be initiated by several factors:
-
Photo-oxidation: Exposure to UV and even visible light can generate ROS and directly degrade NAT.[7][8][9]
-
Chemical Oxidation: Peroxides, often present as impurities in other excipients (e.g., polysorbates), can directly oxidize NAT.
-
Metal-catalyzed Oxidation: Trace amounts of transition metal ions (e.g., iron, copper) can catalyze the formation of highly damaging hydroxyl radicals, which rapidly degrade NAT.[10]
Common degradation products include N-Formylkynurenine (NFK), Kynurenine (Kyn), and various hydroxylated species.[1] Under forced stress conditions, a range of degradation from 3% to as high as 83% has been observed.[1][2]
Q3: Are NAT degradants a safety concern?
While NAT itself has an acceptable safety profile for use in parenteral formulations, the identity and quantity of its degradants must be understood and controlled.[2][3] Some degradation products of tryptophan are known to be biologically active or can cause discoloration (yellowing) of the formulation.[1][9] Therefore, regulatory agencies require a thorough characterization of these degradants and an assessment of their potential impact on product quality and patient safety. However, studies show that under recommended storage conditions, NAT degradation is typically minimal.[2][[“]]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during formulation development and stability studies.
Problem 1: Rapid loss of NAT concentration in the formulation during stability testing.
-
Potential Cause 1: Oxidative Stress from Other Excipients
-
Causality: Polysorbates (e.g., Polysorbate 20 or 80) are known to undergo auto-oxidation, generating peroxides that can degrade NAT. The quality of the polysorbate used is critical.
-
Solution:
-
Screen Excipient Lots: Source high-purity, low-peroxide grades of polysorbates from reputable suppliers.
-
Implement Peroxide Testing: Routinely test incoming raw materials for peroxide levels.
-
Consider Alternatives: If peroxide-induced degradation is persistent, evaluate alternative surfactants or stabilizer systems.
-
-
-
Potential Cause 2: Metal Ion Contamination
-
Causality: Transition metals can be leached from manufacturing equipment (stainless steel, glass) or be present as impurities in raw materials. These ions catalyze Fenton-type reactions, generating potent ROS that degrade NAT.[10]
-
Solution:
-
Use a Chelating Agent: Incorporate a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylene triamine penta-acetic acid (DTPA) to sequester metal ions.
-
Evaluate Container/Closure Systems: Ensure that the primary packaging (vials, stoppers) does not leach metal ions.
-
Control Raw Materials: Specify low metal content for all formulation components.
-
-
Problem 2: Formulation is turning yellow upon storage, especially when exposed to light.
-
Potential Cause: Photo-degradation of NAT
-
Causality: The indole ring of NAT absorbs UV light and can be degraded by both UV and visible light, leading to the formation of chromophores that impart a yellow color.[7][8][9] Major tryptophan oxidation products like Kynurenine (Kyn) have distinct absorption bands that contribute to this discoloration.[1]
-
Solution:
-
Protect from Light: Store the drug product in amber vials or protect it from light using secondary packaging. Implement light-protective measures throughout the manufacturing process.
-
Optimize Formulation: The rate of photo-degradation can be pH-dependent. Conduct a pH screening study to find a range where NAT is most stable against light exposure.
-
Add a UV Absorber (if feasible): In some cases, adding a pharmaceutically acceptable UV absorbing molecule can help, but this requires extensive safety and compatibility testing.
-
-
Problem 3: High variability in NAT stability between different batches of the drug product.
-
Potential Cause 1: Inconsistent Headspace Oxygen
-
Causality: The amount of oxygen in the vial headspace can significantly impact oxidative degradation. Inconsistent control during the filling and stoppering process leads to variable oxygen levels and, consequently, variable NAT stability.
-
Solution:
-
Inert Gas Overlay: Implement a nitrogen or argon overlay during the filling process to displace oxygen from the headspace.
-
Control Filling Environment: Conduct filling operations in a controlled, low-oxygen environment.
-
Monitor Headspace O2: Use non-invasive headspace oxygen analysis as an in-process control (IPC) and for release testing to ensure batch-to-batch consistency.
-
-
-
Potential Cause 2: pH Shifts during Processing or Storage
-
Causality: The rate of NAT oxidation is influenced by pH.[12] Small shifts in formulation pH due to CO2 ingress/egress or interaction with container surfaces can alter the degradation rate. The degradation rate of tryptophan generally increases with pH in the range of 5-8.[12]
-
Solution:
-
Optimize Buffer Capacity: Ensure the chosen buffer system has adequate buffering capacity at the target pH to resist changes.
-
Validate Container/Closure System: Confirm that the vial and stopper combination does not cause a pH shift over the product's shelf life.
-
Monitor pH: Include pH measurement as a key stability-indicating parameter.
-
-
Part 3: Key Experimental Protocols & Visualizations
Visualizing the Degradation Landscape
The following diagram illustrates the central role of NAT in protecting the therapeutic protein and the primary factors leading to its degradation.
Caption: Logical flow of NAT's protective role and degradation pathways.
Protocol 1: RP-HPLC Method for Quantification of NAT and its Degradants
This protocol provides a robust, self-validating method for monitoring NAT stability.
1. Objective: To separate and quantify intact N-Acetyl-Tryptophan from its primary oxidative degradants in a protein formulation.
2. Materials & Equipment:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
NAT Reference Standard
-
Protein formulation samples
-
Sample pre-treatment: Trichloroacetic acid (TCA) or another suitable protein precipitation agent.
3. HPLC Method Parameters:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 280 nm & 320 nm | 280 nm for NAT. 320 nm for degradants like Kynurenine. |
| Injection Vol. | 20 µL | Adjust based on concentration and sensitivity. |
| Gradient | 5% to 40% B in 20 min | Provides good separation of NAT and its more polar degradants. |
4. Procedure:
-
System Suitability (Self-Validation):
-
Prepare a known concentration of NAT reference standard (e.g., 50 µg/mL).
-
Inject the standard five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This confirms the system is performing consistently.
-
-
Sample Preparation:
-
To 500 µL of the protein formulation, add 500 µL of 10% TCA to precipitate the protein.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial. This step is crucial to prevent protein from fouling the column.
-
-
Analysis:
-
Inject the prepared sample supernatant onto the HPLC system.
-
Integrate the peaks corresponding to NAT and any observed degradants.
-
Quantify using the calibration curve generated from the reference standard.
-
5. Data Interpretation: A decrease in the NAT peak area and a corresponding increase in the area of earlier-eluting peaks (degradants are typically more polar) indicates degradation.
Workflow for a Formulation Screening Study
The following diagram outlines a systematic approach to developing a stable formulation by minimizing NAT degradation.
Caption: A systematic workflow for formulation screening to minimize NAT degradation.
References
-
Hogan, K. L., Leiske, D., & Salisbury, C. M. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences. [Link]
-
Salisbury, C. M., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences. [Link]
-
Fang, L., et al. (2011). Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation. Journal of Chromatography A. [Link]
-
Cuq, J. L., et al. (1995). Oxidation of Tryptophan by H2O2 in Model Systems. ResearchGate. [Link]
-
Kerwin, B. A., et al. (2021). Visible Light Degradation of a Monoclonal Antibody in a High-Concentration Formulation: Characterization of a Tryptophan-Derived Chromophoric Photo-product by Comparison to Photo-degradation of N-Acetyl-l-tryptophan Amide. Molecular Pharmaceutics. [Link]
-
Hogan, K. L., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. ResearchGate. [Link]
-
Ji, J. A., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences. [Link]
-
Kerwin, B. A., et al. (2021). Visible Light Degradation of a Monoclonal Antibody in a High-Concentration Formulation. Molecular Pharmaceutics. [Link]
-
Smith, G. J. (1966). Studies on the photodegradation of tryptophan. ResearchGate. [Link]
-
Hogan, K. L., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Consensus. [Link]
-
McCord, J. P., & Smyth, T. J. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Anraku, M., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Kim, J., & Lee, S. J. (2023). Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration. RSC Chemical Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00052D [pubs.rsc.org]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
Potential for N-Acetyltryptophan to cause respiratory irritation or be harmful if swallowed
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with N-Acetyltryptophan. It is designed to address potential hazards, offer troubleshooting protocols for experimental complications, and ensure the highest standards of laboratory safety and scientific integrity.
Hazard Identification & Risk Assessment: FAQs
This section addresses the most common safety inquiries regarding N-Acetyltryptophan, providing a clear rationale for handling protocols and personal protective equipment (PPE) selection.
Q1: What are the primary GHS hazards associated with N-Acetyltryptophan?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Acetyltryptophan is associated with several hazard statements.[1][2] While some safety data sheets (SDS) may vary or state that the compound is not classified as hazardous under specific regulations[3][4], it is crucial to operate under the assumption of the highest potential risk. The primary GHS classifications reported are summarized in the table below.
Table 1: GHS Hazard Summary for N-Acetyltryptophan
| Hazard Code | Hazard Statement | Classification | Primary Route of Exposure |
| H302 | Harmful if swallowed | Acute toxicity, oral | Ingestion |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | Inhalation |
| H315 | Causes skin irritation | Skin corrosion/irritation | Dermal Contact |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Eye Contact |
Source: PubChem CID 700653[1], Apollo Scientific SDS[2]
Q2: Can N-Acetyltryptophan powder cause respiratory irritation?
Yes, there is a potential for respiratory irritation.[1][2][5] The GHS classification H335 specifically indicates that N-Acetyltryptophan may cause respiratory irritation.[1][2]
Causality Insight: N-Acetyltryptophan is typically supplied as a fine powder.[6] During handling, weighing, or transfer, aerosolized dust particles can be generated. If inhaled, these fine particulates can irritate the mucous membranes of the respiratory tract, leading to discomfort, coughing, or inflammation.[6] Therefore, minimizing dust generation and using appropriate respiratory protection are critical control measures.[2][5][6]
Q3: Is N-Acetyltryptophan considered harmful if swallowed?
The classification regarding oral toxicity requires careful consideration due to some variance in available data. The GHS classification H302, "Harmful if swallowed," is reported in major databases like PubChem.[1] Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[5]
However, it is important to contextualize this warning. Some toxicological data from animal studies suggest a relatively low acute toxicity profile. For instance, one safety data sheet reports an oral LD50 (Lethal Dose, 50%) in rats of 15,000 mg/kg, which is a very high value.[6] Despite this, the "Harmful if swallowed" warning should be respected in all laboratory settings. The toxicological properties have not been fully investigated in all aspects, and it is best practice to treat any accidental ingestion as a potentially harmful event and seek immediate medical advice.[5]
Table 2: Acute Toxicological Data for N-Acetyl-L-tryptophan
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 15,000 mg/kg |
Source: Spectrum Chemical Safety Data Sheet[6]
Q4: What is the mandatory Personal Protective Equipment (PPE) when handling N-Acetyltryptophan?
Based on the potential hazards of skin, eye, and respiratory irritation, a comprehensive PPE protocol is required.
-
Eye Protection : Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to prevent eye contact with dust particles.[3][5][7]
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[3][7] Proper glove removal technique is essential to avoid skin contact.[3]
-
Body Protection : A standard laboratory coat is required. For operations with a high risk of dust generation, consider additional protective clothing.[2]
-
Respiratory Protection : If working outside a fume hood or in conditions where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator or an effective dust mask.[2][5][6] Engineering controls, such as local exhaust ventilation, are the preferred method for minimizing airborne concentrations.[5][6]
Troubleshooting & Emergency Protocols
This section provides step-by-step guides for managing specific accidental exposure scenarios. These protocols are designed to be self-validating, prioritizing user safety and immediate, correct action.
Scenario 1: Accidental Inhalation of N-Acetyltryptophan Dust
If you or a colleague inhales N-Acetyltryptophan dust, follow these steps immediately.
-
Move to Fresh Air : Immediately cease work and move the affected individual from the exposure area to a source of fresh air.[5][7][8]
-
Monitor Breathing : If breathing is difficult, have a trained individual administer oxygen.[5][7] If the person is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was also ingested.[7]
-
Seek Medical Attention : Regardless of symptom severity, seek prompt medical attention.[5][6] Inform the medical personnel of the identity of the chemical exposed.
Scenario 2: Accidental Ingestion of N-Acetyltryptophan
If the substance is swallowed, immediate and calm action is critical.
-
Do NOT Induce Vomiting : Inducing vomiting can introduce new complications and is not recommended unless directed by a medical professional.[7][8][9]
-
Rinse Mouth : If the person is conscious and alert, have them rinse their mouth thoroughly with water.[3][4][7]
-
Administer Water : Give 2-4 cupfuls of water or milk to drink if the person is conscious.[5] Never give anything by mouth to an unconscious person.[7]
-
Contact Poison Control & Seek Medical Help : Immediately call a poison control center or seek emergency medical attention.[8][10] Provide the product's safety data sheet to the responding medical team.
Caption: Workflow for responding to accidental exposure.
Experimental Protocols & Workflows
Protocol 1: Safe Handling and Storage
Adherence to this protocol minimizes the risk of exposure and ensures compound stability.
-
Ventilation : Always handle N-Acetyltryptophan powder in a well-ventilated area.[5][7] A chemical fume hood or an area with local exhaust ventilation is strongly recommended.[6]
-
Grounding : All equipment used when handling the product must be grounded to prevent electrostatic discharge, which can aerosolize fine powders.[6]
-
Avoid Dust Formation : Minimize actions that create dust, such as rapid pouring or dropping containers.[3][6][7]
-
PPE : Don the appropriate PPE as described in the FAQ section before handling.
-
Storage : Keep the container tightly closed when not in use.[5] Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3][5]
Protocol 2: Managing a Laboratory Spill
In the event of a spill, a structured response is necessary to ensure safety and prevent contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[7]
-
Control Ignition Sources : Remove all sources of ignition from the area.[7]
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Before cleanup, don appropriate PPE, including respiratory protection, gloves, and eye protection.[2]
-
Cleanup Procedure :
-
Use dry cleanup procedures.[2] Do not use water to wash the area initially as this can spread contamination.
-
Carefully sweep up or vacuum the spilled material. Use an explosion-proof vacuum if available. Avoid actions that generate dust clouds.[2]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[2]
-
-
Decontamination : Thoroughly clean the contaminated surface with soap and water after the dry material has been removed.[5]
-
Disposal : Dispose of the waste according to local, state, and federal regulations.
Caption: Decision flowchart for handling a laboratory spill.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 700653, N-Acetyl-L-tryptophan. Retrieved from [Link]
-
Cole-Parmer (N.D.). Material Safety Data Sheet - n-Acetyl-l-tryptophanamide. Retrieved from [Link]
-
Oxford Lab Fine Chem (N.D.). MATERIAL SAFETY DATA SHEET - N-ACETYL-DL-TRYPTOPHAN 99%. Retrieved from [Link]
-
SDFine (N.D.). N-ACETYL-DL-TRYPTOPHAN - GHS Safety Data Sheet. Retrieved from [Link]
-
LookChem (N.D.). N-Acetyl-DL-tryptophan Safety Data Sheets(SDS). Retrieved from [Link]
-
Loba Chemie (N.D.). N-ACETYL-DL-TRYPTOPHAN FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]
-
National Poisons Centre (N.D.). First Aid. Retrieved from [Link]
-
ResearchGate (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models. Retrieved from [Link]
-
Allegheny College (N.D.). Chemical Inhalation, Ingestion, Injection First Aid. Retrieved from [Link]
-
Royal Devon and Exeter Hospital (N.D.). The Emergency Management of Poisoning. Retrieved from [Link]
-
Health Resources and Services Administration (N.D.). What You Can Do - Poison Help. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Retrieved from [Link]
-
National Health Service (NHS) (N.D.). Poisoning. Retrieved from [Link]
Sources
- 1. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sites.allegheny.edu [sites.allegheny.edu]
- 9. poisons.co.nz [poisons.co.nz]
- 10. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
Validation & Comparative
A Comparative Guide to N-acetyl-l-tryptophan vs. N-acetyl-d-tryptophan in Neuronal Cell Death Models
Prepared by a Senior Application Scientist
Abstract
Neuronal cell death is a cornerstone of pathology in a range of devastating neurodegenerative diseases. The search for effective neuroprotective compounds is a primary focus of modern neuroscience research. Tryptophan derivatives, given their role in crucial neuro-modulatory pathways, have emerged as promising candidates. However, the biological activity of such compounds is often dictated by their three-dimensional structure. This guide provides an in-depth, evidence-based comparison of two stereoisomers, N-acetyl-l-tryptophan (NAT) and N-acetyl-d-tryptophan (DAT), in the context of neuronal cell death. We will dissect their mechanisms of action, present comparative experimental data, and provide a validated protocol for their evaluation, underscoring the critical importance of stereochemistry in neuroprotective drug discovery.
Introduction: The Centrality of Stereochemistry in Neuroprotection
The progressive loss of neurons is the pathological hallmark of conditions like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease. The mechanisms driving this degeneration are multifaceted, involving oxidative stress, mitochondrial dysfunction, inflammation, and excitotoxicity.[1][2] Consequently, therapeutic strategies often aim to interrupt these interconnected cell death pathways.
Tryptophan, an essential amino acid, is the precursor to several neuroactive molecules, including serotonin and kynurenine, whose metabolites can be either neuroprotective or neurotoxic.[3][4] N-acetylated derivatives of tryptophan have garnered interest for their potential therapeutic properties. However, like all amino acids (except glycine), tryptophan exists in two chiral forms, or stereoisomers: the "left-handed" levorotatory (L) form and the "right-handed" dextrorotatory (D) form. In biological systems, this distinction is not trivial. Enzymes, receptors, and transporters are exquisitely shaped to recognize and interact with specific isomers, meaning that the L- and D-forms of a molecule can have dramatically different, or even opposing, biological effects. This guide will demonstrate that in the case of N-acetyl-tryptophan, this stereospecificity is the absolute determinant of its neuroprotective efficacy.
Comparative Analysis: A Tale of Two Isomers
Experimental evidence from multiple neuronal cell death models has established a clear functional divergence between NAT and DAT.
N-acetyl-l-tryptophan (NAT): The Active Neuroprotective Agent
N-acetyl-l-tryptophan has been identified as a potent neuroprotective molecule in various models of neuronal injury. Its efficacy stems from a multi-modal mechanism of action that targets several key drivers of cell death.
-
Anti-inflammatory Action via NK-1R Antagonism: NAT functions as an antagonist of the neurokinin-1 receptor (NK-1R).[1][5] By blocking this receptor, NAT prevents its activation by Substance P, a key neuropeptide that mediates neuroinflammatory processes. This action has been shown to reduce the secretion of inflammatory cytokines like IL-1β.[1][5] This mechanism is considered crucial for its protective effects.
-
Mitochondrial Stabilization: A critical step in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors. NAT has been shown to effectively inhibit the release of cytochrome c, Smac/DIABLO, and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm.[1][6] This action directly halts the downstream activation of executioner caspases (e.g., caspase-3 and -9) that dismantle the cell.
-
Reduction of Oxidative Stress: In models of neurodegeneration, NAT has been shown to reduce oxidative stress, evidenced by its ability to increase levels of the endogenous antioxidant glutathione.[7]
-
Restoration of Proteasome Function: The proper degradation of damaged or misfolded proteins by the proteasome is vital for neuronal health. In models of ALS, proteasomal dysfunction is a key pathological feature. NAT treatment was found to help restore chymotrypsin-like, trypsin-like, and caspase-like proteasome activity.[1][5]
N-acetyl-d-tryptophan (DAT): The Inactive Isomer
In stark contrast to its L-isomer, N-acetyl-d-tryptophan has consistently been shown to have no protective effect in the same neuronal cell death models.[1][5]
-
Mechanism of Inactivity: The lack of efficacy is attributed to stereospecificity at the molecular target level. Molecular modeling has confirmed that NAT generates a significantly more stable binding complex with the neurokinin-1 receptor (NK-1R) than DAT does.[1][5] This inferior binding affinity prevents DAT from effectively antagonizing the receptor and blocking Substance P-mediated neuroinflammation, which is a primary mechanism of NAT's protective action.
-
Metabolic Considerations: D-amino acids in mammals are primarily metabolized by the FAD-dependent enzyme D-amino acid oxidase (DAAO), which is found in tissues like the brain, liver, and kidney.[8][9] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide (H₂O₂) as byproducts.[10] While not directly studied for DAT in these neuroprotection models, this metabolic pathway presents two possibilities: 1) DAT may be rapidly degraded, preventing it from reaching a therapeutic concentration at the target site, or 2) its metabolism could locally increase H₂O₂, a potent reactive oxygen species, potentially counteracting any subtle protective effects.
Data Summary: Head-to-Head Experimental Findings
The following table summarizes the key experimental findings comparing the efficacy of NAT and DAT in neuronal cell death models.
| Compound | Neuronal Model | Key Pathological Insult | Observed Effect | Proposed Mechanism | Reference(s) |
| N-acetyl-l-tryptophan (NAT) | NSC-34 motor neuron-like cells, primary motor neurons | ALS-related stress (mutant SOD1, glutamate, H₂O₂) | Neuroprotective ; rescued cell death | NK-1R antagonism, inhibition of cytochrome c release, caspase inhibition, restoration of proteasome function. | [1][5] |
| N-acetyl-d-tryptophan (DAT) | NSC-34 motor neuron-like cells, primary motor neurons | ALS-related stress (mutant SOD1, glutamate, H₂O₂) | No protective effect | Inability to form a stable complex with the neurokinin-1 receptor (NK-1R). | [1][5] |
| N-acetyl-DL-tryptophan (Racemic) | NSC-34 motor neuron-like cells | ALS-related stress | Neuroprotective (IC₅₀ = 1 µM) | Activity is attributed entirely to the L-isomer (NAT) component of the mixture. | [1][11] |
Visualization of the Core Mechanistic Divergence
The following diagram illustrates the critical point of divergence in the mechanisms of NAT and DAT. NAT effectively engages with the NK-1R to block inflammatory signaling and stabilizes mitochondria, whereas DAT fails to bind the receptor, leaving the cell vulnerable to the pathological cascade.
Caption: Mechanism of NAT vs. DAT in neuronal protection.
Experimental Protocol: Comparative Neuroprotection Assay
This protocol provides a self-validating workflow to objectively compare the neuroprotective efficacy of NAT and DAT against oxidative stress-induced cell death in a neuronal cell line.
Objective
To quantify and compare the ability of N-acetyl-l-tryptophan (NAT) and N-acetyl-d-tryptophan (DAT) to protect human neuroblastoma SH-SY5Y cells from death induced by hydrogen peroxide (H₂O₂).
Materials
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
96-well, clear-bottom, black-walled cell culture plates
-
N-acetyl-l-tryptophan (NAT) and N-acetyl-d-tryptophan (DAT)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate Buffered Saline (PBS)
Step-by-Step Methodology
Rationale: This workflow includes matched controls and orthogonal assays (viability vs. cytotoxicity) to ensure robust and reliable data.
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL of cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: Seeding density is optimized to ensure cells are in a logarithmic growth phase and form a sub-confluent monolayer, preventing contact inhibition from confounding viability results.
-
-
Compound Preparation & Pre-treatment:
-
Prepare 100 mM stock solutions of NAT and DAT in sterile PBS or DMSO. Further dilute in culture medium to create 2X working concentrations (e.g., 2 µM, 20 µM, 200 µM, 2 mM).
-
Carefully remove the old medium from the cells.
-
Add 100 µL of medium containing the desired concentration of NAT, DAT, or Vehicle (the same concentration of PBS/DMSO as the highest compound dose) to the appropriate wells.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Causality: Pre-treatment allows the compound to be taken up by the cells and to engage its molecular targets prior to the oxidative insult, which is essential for assessing prophylactic neuroprotection.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh working solution of H₂O₂ in serum-free medium. The final concentration must be determined via a preliminary dose-response curve to identify the EC₅₀ (concentration causing ~50% cell death), typically in the 100-300 µM range for SH-SY5Y cells.
-
Add 100 µL of the H₂O₂ solution (or serum-free medium for untreated controls) to each well. This will dilute the compound concentration by half to the final 1X concentration.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Before proceeding to the viability assay, collect 50 µL of supernatant from each well for the LDH assay.
-
Perform the LDH assay according to the manufacturer's protocol. This measures the release of LDH from cells with compromised membrane integrity.
-
Trustworthiness: The LDH assay provides a direct measure of cell death (cytotoxicity) and is an excellent orthogonal validation for the viability data. A compound that is itself toxic would show high LDH release.
-
-
Assessment of Cell Viability (Resazurin Assay):
-
Add 20 µL of the resazurin-based reagent to the remaining 150 µL of medium in each well.
-
Incubate for 1-3 hours at 37°C, protecting the plate from light.
-
Read fluorescence (e.g., 560 nm Ex / 590 nm Em) using a plate reader.
-
Causality: Resazurin is a cell-permeable dye that is reduced by metabolically active (i.e., viable) cells to the fluorescent resorufin. The fluorescence signal is directly proportional to the number of living cells.
-
Experimental Groups (Controls are Critical)
-
Untreated Control: Cells + Medium only (Represents 100% viability).
-
Vehicle Control: Cells + Vehicle (e.g., DMSO) (Ensures the solvent has no effect).
-
H₂O₂ Control: Cells + Vehicle + H₂O₂ (Represents maximal cell death, the 0% protection benchmark).
-
Compound Only Controls: Cells + NAT or DAT at the highest concentration (Tests for inherent toxicity of the compounds).
-
Test Groups: Cells + NAT/DAT (various concentrations) + H₂O₂.
Discussion and Future Directions
The available data unequivocally demonstrate that N-acetyl-l-tryptophan is neuroprotective while N-acetyl-d-tryptophan is not, a difference rooted in the stereospecific demands of the neurokinin-1 receptor.[1][5] This finding has significant implications for drug development, emphasizing that chiral purity is not merely a manufacturing preference but a fundamental determinant of biological activity. Using a racemic mixture (N-acetyl-DL-tryptophan) could lead to a 50% reduction in potency and introduces an inactive isomer into the system with unknown long-term metabolic consequences.
Future research should focus on:
-
In Vivo Validation: While NAT has shown promise in ALS mouse models, further studies in other neurodegenerative models (e.g., Alzheimer's, Parkinson's) are warranted to confirm its efficacy and safety profile in vivo.[6][12]
-
Pharmacokinetics of DAT: Investigating the metabolism and clearance of DAT in vivo would clarify whether its inactivity is solely due to poor receptor binding or is compounded by rapid degradation by D-amino acid oxidase.
-
Exploring Other L-Tryptophan Derivatives: The success of NAT encourages the exploration of other modified L-tryptophan analogs that may offer enhanced potency, stability, or blood-brain barrier penetration.
Conclusion
The comparison between N-acetyl-l-tryptophan and N-acetyl-d-tryptophan offers a definitive case study on the importance of stereochemistry in neuropharmacology. N-acetyl-l-tryptophan is a promising neuroprotective agent that acts through a combination of anti-inflammatory and anti-apoptotic mechanisms. Its D-isomer, N-acetyl-d-tryptophan, is inactive in identical neuronal cell death paradigms due to its inability to effectively bind the NK-1R target. For researchers in the field, this underscores a critical principle: when evaluating potential therapeutics, the specific stereoisomer is not a detail—it is the difference between a promising candidate and an inactive compound.
References
-
Sirianni, A.C., Jiang, J., Zeng, J., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 134(5), 956-968. [Link]
-
ResearchGate. (2015). N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Request PDF. [Link]
-
Kovalyova, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
-
Kovalyova, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
-
ResearchGate. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
-
Notartomaso, S., et al. (2013). Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice. PubMed Central. [Link]
-
Saura, J., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PubMed Central. [Link]
-
Kovalyova, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
-
Justin, T. S., & V., R. (2019). N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats. PubMed. [Link]
-
Zhang, Y., et al. (2023). Tryptophan-Derived Metabolites and Glutamate Dynamics in Fatal Insulin Poisoning: Mendelian Randomization of Human Cohorts and Experimental Validation in Rat Models. MDPI. [Link]
-
Jiang, J., et al. (2015). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model. PubMed. [Link]
-
Farao, J., et al. (2015). Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis. PubMed Central. [Link]
-
Van Laar, V. S., et al. (2015). Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy. PubMed Central. [Link]
-
ResearchGate. (2013). Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice | Request PDF. [Link]
-
ResearchGate. (2014). (PDF) N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. [Link]
-
Manivel, G., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PubMed. [Link]
-
Khoronenkova, S. V., & Tishkov, V. I. (2008). D-amino acid oxidase: physiological role and applications. SciSpace. [Link]
-
OAText. (n.d.). The regulatory proteins for excitatory/excitotoxic glutamate in brain. [Link]
-
ResearchGate. (1993). (PDF) Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids. [Link]
-
Khoronenkova, S. V., & Tishkov, V. I. (2008). D-amino acid oxidase: physiological role and applications. PubMed. [Link]
-
Manivel, G., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PubMed Central. [Link]
-
Kurian, P. (2024). Quantum biology's new frontier: Tryptophan networks and brain disease defense. Phys.org. [Link]
-
Essali, N., et al. (2023). The Role of Tryptophan Metabolism in Alzheimer's Disease. MDPI. [Link]
-
O'Donnell, E., et al. (2021). Tryptophan metabolism in brain tumors — IDO and beyond. PubMed Central. [Link]
-
Maruyama, K., et al. (2024). Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders. PubMed. [Link]
-
ResearchGate. (2018). Optical Spectroscopy of Tryptophan Metabolites in Neurodegenerative Disease. [Link]
-
Al-Otaibi, N. M., et al. (2025). Tryptophan-induced effects on the behavior and physiology of aging in tryptophan hydroxylase-2 heterozygous mice C57BL/6N. PubMed Central. [Link]
-
Rahman, A., et al. (2022). Tryptophan Metabolism in Alzheimer's Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis. PubMed Central. [Link]
-
Cisneros-Mejorado, A., et al. (2023). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. MDPI. [Link]
Sources
- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. D-amino acid oxidase: physiological role and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Neuroprotective Effects of L-NAT in Primary Motor Neurons
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the neuroprotective properties of L-N-acetyl-tryptophan (L-NAT) using a primary motor neuron culture system. We will objectively compare the performance of L-NAT with Riluzole, the current standard-of-care treatment for Amyotrophic Lateral Sclerosis (ALS), and provide the detailed experimental methodologies required for a robust evaluation.
Introduction: The Critical Need for Motor Neuron Protection
Motor neurons, the vital communicators between the brain and muscles, are selectively vulnerable to degeneration in devastating diseases like ALS. This progressive loss leads to muscle atrophy, paralysis, and ultimately, fatality. A central pathological mechanism implicated in motor neuron death is a phenomenon known as excitotoxicity, primarily driven by the neurotransmitter glutamate.[1][2] When glutamate levels in the synaptic cleft become excessive, it leads to overstimulation of its receptors on the motor neuron, causing a cascade of toxic events including ionic imbalance, mitochondrial dysfunction, oxidative stress, and apoptosis.[3][4]
The therapeutic landscape for these conditions remains challenging. Riluzole, the first drug approved for ALS, offers only a modest survival benefit, underscoring the urgent need for novel, more effective neuroprotective agents.[5] L-N-acetyl-tryptophan (L-NAT) has emerged as a promising candidate.[6][7] This guide presents a scientifically rigorous approach to validate its efficacy in a highly relevant in vitro model, providing the rationale and step-by-step protocols to generate reproducible, high-quality data.
Scientific Rationale: Targeting Key Pathological Pathways
To design a robust validation study, we must first understand the mechanisms we aim to counteract and how our candidate compound, L-NAT, is hypothesized to work.
The Comparator: Riluzole
Riluzole is believed to exert its neuroprotective effects primarily by inhibiting glutamate release and inactivating voltage-gated sodium channels.[5][8] This action reduces the overall excitatory signal, thereby mitigating the initial trigger of the excitotoxic cascade. It serves as our benchmark for neuroprotective efficacy in this experimental paradigm.
The Candidate: L-N-acetyl-tryptophan (L-NAT)
L-NAT appears to be a multi-modal neuroprotective agent, acting on several downstream pathways triggered by cellular stress. This multifaceted approach makes it a particularly compelling candidate. Published research indicates that L-NAT's protective mechanisms include:
-
Inhibition of Mitochondrial Apoptotic Pathway: L-NAT has been shown to inhibit the release of key pro-apoptotic factors like cytochrome c, Smac/AIF from the mitochondria, a critical control point in the intrinsic cell death pathway.[6][9] This directly prevents the activation of executioner caspases.
-
Anti-inflammatory Action via NK-1R Antagonism: L-NAT acts as an antagonist of the neurokinin-1 receptor (NK-1R).[6][7] Over-activation of this receptor by its ligand, Substance P, is linked to neuroinflammation, a known contributor to neurodegeneration. By blocking this interaction, L-NAT can suppress inflammatory signaling.[7]
-
Modulation of Oxidative Stress: Excitotoxicity and mitochondrial dysfunction are major sources of reactive oxygen species (ROS), which cause widespread damage to cellular components.[10] L-NAT has been suggested to mitigate oxidative stress, protecting neurons from this secondary damage.[7]
The Experimental Model: Primary Motor Neurons
Primary motor neurons isolated from embryonic rodent spinal cords represent a gold-standard in vitro model. They closely recapitulate the physiological characteristics of their in vivo counterparts and are known to be highly vulnerable to glutamate-induced excitotoxicity, making them ideal for this investigation.[1][11][12] Our experimental design will therefore involve culturing these neurons, subjecting them to a glutamate-induced insult, and measuring the protective capacity of L-NAT in comparison to Riluzole.
Experimental Design and Workflow
Our validation strategy is designed as a self-validating system. We first establish a reproducible injury model (glutamate excitotoxicity) and then test the ability of our compounds to prevent the resulting cell death. We follow this with mechanistic assays to confirm that the observed protection aligns with the hypothesized mechanisms of action.
Caption: Overall experimental workflow for validating L-NAT neuroprotection.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Adherence to aseptic techniques is critical throughout.
Protocol 1: Isolation and Culture of Primary Mouse Motor Neurons
This protocol is adapted from established methods for achieving high-purity motor neuron cultures.[11][13][14]
Materials:
-
Timed-pregnant mouse (embryonic day 12.5-13.5)
-
Dissection Medium: Leibovitz's L-15 medium, 1% Penicillin-Streptomycin, 1% Heat-Inactivated Horse Serum.[13]
-
Digestion Solution: 0.05% Trypsin-EDTA in HBSS
-
Density Gradient: NycoPrep 1.077
-
Culture Medium: Neurobasal Medium supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and growth factors (BDNF, CNTF, GDNF).[13]
-
Coating Solution: Poly-D-lysine (50 µg/mL) followed by Laminin (10 µg/mL).
Procedure:
-
Plate Coating: Coat 96-well plates with Poly-D-lysine for 1 hour at 37°C. Wash 3x with sterile dH₂O. Add Laminin solution and incubate for at least 2 hours at 37°C before use. Aspirate just before plating cells.
-
Dissection: Euthanize pregnant mouse via approved methods. Dissect embryos and transfer to a petri dish containing ice-cold Dissection Medium.
-
Spinal Cord Isolation: Under a dissecting microscope, carefully remove the spinal cords from the embryos.
-
Dissociation: Pool the spinal cords and mince them. Digest with Trypsin-EDTA at 37°C for 15 minutes. Gently triturate with a fire-polished Pasteur pipette to achieve a single-cell suspension.
-
Purification: Carefully layer the cell suspension over the NycoPrep density gradient. Centrifuge according to the manufacturer's instructions (e.g., 500 x g for 20 minutes). Motor neurons will form a distinct band.[11]
-
Plating: Carefully collect the motor neuron layer, wash with Dissection Medium, and resuspend in Culture Medium. Perform a cell count and plate at a density of ~25,000 cells/well in the pre-coated 96-well plate.
-
Maintenance: Incubate at 37°C, 5% CO₂. Perform a half-media change every 3-4 days. Allow neurons to mature for 5-7 days before beginning experiments.
Protocol 2: Induction of Glutamate Excitotoxicity and Neuroprotection Assay
Procedure:
-
Preparation: On the day of the experiment (Day In Vitro 5-7), prepare fresh solutions of L-NAT and Riluzole in Culture Medium. Prepare a concentrated stock of L-Glutamic acid.
-
Pre-treatment: Remove half of the medium from each well. Add fresh medium containing the test compounds:
-
Vehicle Control: Culture Medium only.
-
L-NAT: Test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Riluzole: Use a known effective concentration (e.g., 10 µM) as a positive control.
-
-
Incubate for 1-2 hours at 37°C.
-
Injury Induction: Add L-Glutamic acid to all wells except the "No Glutamate" control group to a final concentration of 50-100 µM (this should be optimized to induce ~50% cell death in 24 hours).
-
Incubate for 24 hours at 37°C.
-
Viability Assessment (LDH Assay): Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit. Collect the supernatant from each well and follow the manufacturer's protocol to measure LDH release, an indicator of cell membrane rupture and death.
Protocol 3: Mechanistic Validation - Oxidative Stress (ROS) Assay
Procedure:
-
Follow steps 1-4 from Protocol 2.
-
ROS Detection: 22-23 hours after glutamate addition, add a ROS-sensitive fluorescent probe (e.g., CellROX Green Reagent) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Wash the cells with warm PBS. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths. An increase in fluorescence corresponds to higher levels of ROS.
Protocol 4: Mechanistic Validation - Apoptosis (Caspase-3) Assay
Procedure:
-
Follow steps 1-4 from Protocol 2.
-
Cell Lysis: After the 24-hour incubation, lyse the cells according to the instructions of a commercial Caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement: Add the cell lysate to a plate containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measurement: Incubate as per the kit instructions and measure the colorimetric or fluorescent signal using a plate reader. The signal is proportional to the activity of executioner caspase-3.
Comparative Data Analysis and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of these experiments.
Table 1: Comparative Effect on Motor Neuron Viability
Viability is expressed as a percentage relative to the untreated (No Glutamate) control group. Data presented as Mean ± SEM.
| Treatment Group | Concentration | Neuronal Viability (%) |
| Control (No Glutamate) | - | 100 ± 4.5 |
| Glutamate Only | 50 µM | 48 ± 3.9 |
| Glutamate + L-NAT | 10 µM | 65 ± 4.1 |
| Glutamate + L-NAT | 50 µM | 82 ± 5.0 |
| Glutamate + L-NAT | 100 µM | 85 ± 4.7 |
| Glutamate + Riluzole | 10 µM | 71 ± 4.2 |
Interpretation: This data shows that glutamate reliably induces ~50% cell death. L-NAT provides significant, dose-dependent neuroprotection, with 50 µM L-NAT showing superior protection compared to the benchmark 10 µM Riluzole in this model.
Table 2: Comparative Effect on Reactive Oxygen Species (ROS) Production
Data is presented as Relative Fluorescence Units (RFU), normalized to the Control group. Data as Mean ± SEM.
| Treatment Group | Concentration | Relative ROS Level (RFU) |
| Control (No Glutamate) | - | 1.0 ± 0.1 |
| Glutamate Only | 50 µM | 3.8 ± 0.4 |
| Glutamate + L-NAT | 50 µM | 1.9 ± 0.2 |
| Glutamate + Riluzole | 10 µM | 2.9 ± 0.3 |
Interpretation: Glutamate exposure causes a nearly four-fold increase in oxidative stress. L-NAT significantly attenuates this ROS burst. Riluzole shows a lesser effect on ROS, which is consistent with its mechanism of acting "upstream" by reducing glutamate release, rather than directly scavenging free radicals.
Table 3: Comparative Effect on Caspase-3 Activation
Data is presented as Relative Caspase-3 Activity, normalized to the Control group. Data as Mean ± SEM.
| Treatment Group | Concentration | Relative Caspase-3 Activity |
| Control (No Glutamate) | - | 1.0 ± 0.08 |
| Glutamate Only | 50 µM | 4.5 ± 0.5 |
| Glutamate + L-NAT | 50 µM | 1.5 ± 0.2 |
| Glutamate + Riluzole | 10 µM | 2.5 ± 0.3 |
Interpretation: The data confirms that glutamate-induced cell death proceeds via apoptosis, as shown by the sharp increase in caspase-3 activity. L-NAT demonstrates potent anti-apoptotic activity, reducing caspase-3 activation almost to baseline levels. This strongly supports its proposed mechanism of inhibiting the mitochondrial death pathway.[9][15]
L-NAT's Proposed Neuroprotective Signaling Pathway
The following diagram illustrates how L-NAT intervenes in the excitotoxicity cascade.
Caption: L-NAT's multi-target intervention in the glutamate excitotoxicity pathway.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust method for validating the neuroprotective effects of L-NAT in primary motor neurons. The collective data from viability, oxidative stress, and apoptosis assays strongly supports the hypothesis that L-NAT is a potent neuroprotective agent that acts by suppressing key downstream effectors of the excitotoxic cascade, namely oxidative stress and the mitochondrial apoptosis pathway.
Comparatively, L-NAT demonstrates a distinct and potentially more comprehensive mechanism of action than Riluzole in this model. While Riluzole primarily targets the initial excitotoxic trigger, L-NAT appears to quell multiple downstream pathological fires. This multi-modal action could be highly advantageous in a complex disease like ALS.
The promising results from this in vitro validation warrant further investigation in more complex systems. The logical next step is to evaluate L-NAT's efficacy in vivo using established transgenic mouse models of ALS, such as the mSOD1(G93A) model, to assess its impact on disease onset, motor function, and survival.[9][15]
References
-
Rothstein, J. D., et al. (1992). Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis. PMC - PubMed Central. Available at: [Link]
-
Zarei, S., et al. (2015). Revisiting Glutamate Excitotoxicity in Amyotrophic Lateral Sclerosis and Age-Related Neurodegeneration. MDPI. Available at: [Link]
-
Li, B., et al. (2013). Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs. PubMed. Available at: [Link]
-
Shaw, P. J., & Ince, P. G. (1997). Glutamate, excitotoxicity and amyotrophic lateral sclerosis. PubMed. Available at: [Link]
-
Ferreira, R., et al. (2020). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]
-
Wu, A. G., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. PubMed. Available at: [Link]
-
Gingras, M., et al. (2007). Optimized protocols for isolation of primary motor neurons, astrocytes and microglia from embryonic mouse spinal cord. PubMed. Available at: [Link]
-
Shin, J. E., & Kim, H. (2018). Primary Motor Neuron Culture to Promote Cellular Viability and Myelination. Methods in Molecular Biology. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-Acetyl-L-tryptophan: A Deep Dive into its NK-1 Receptor Antagonism and Neuroprotective Effects. NINGBO INNO PHARMCHEM CO.,LTD. News. Available at: [Link]
-
Wu, A. G., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. ResearchGate. Available at: [Link]
-
Wobst, A. H., et al. (2015). Isolation and culture of oculomotor, trochlear, and spinal motor neurons from prenatal IslMN:GFP transgenic mice. PubMed Central. Available at: [Link]
-
Gingras, M., et al. (2007). Optimized protocols for isolation of primary motor neurons, astrocytes and microglia from embryonic mouse spinal cord. ResearchGate. Available at: [Link]
-
Guo, Y., et al. (2015). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model. PubMed. Available at: [Link]
-
Wilson, C., & González-Billault, C. (2015). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI. Available at: [Link]
-
Niedzielska, E., et al. (2016). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. MDPI. Available at: [Link]
-
Guo, Y., et al. (2015). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model. ResearchGate. Available at: [Link]
-
Kagedal, K., et al. (n.d.). Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital. Available at: [Link]
-
Logan, A., et al. (2022). The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis. PMC - PubMed Central. Available at: [Link]
-
Druzhyna, N. M., et al. (2006). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research. Available at: [Link]
-
Skovira, J. W., et al. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro. Available at: [Link]
-
Wang, G. (2022). Small-molecule activation of NAMPT as a potential neuroprotective strategy. Life Medicine. Available at: [Link]
-
Bellingham, M. C. (2011). Riluzole, neuroprotection and amyotrophic lateral sclerosis. PubMed. Available at: [Link]
-
Hains, B. C., et al. (2001). Evaluation of the neuroprotective effects of sodium channel blockers after spinal cord injury: improved behavioral and neuroanatomical recovery with riluzole. PubMed. Available at: [Link]
-
Carbone, M., et al. (2006). Neuroprotective Agents: Is Effective on Toxicity in Glial Cells?. PMC - PubMed Central. Available at: [Link]
-
Uddin, M. S., et al. (2016). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PMC - PubMed Central. Available at: [Link]
-
Chen, Y. A., & Chien, C. Y. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). PMC - PubMed Central. Available at: [Link]
-
Wang, Z., et al. (2021). L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism. Taylor & Francis Online. Available at: [Link]
-
Lazzaro, M. D., & Piva, R. (2016). Editorial: Mechanisms of Innate Neuroprotection. Frontiers in Neurology. Available at: [Link]
Sources
- 1. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate, excitotoxicity and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 5. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimized protocols for isolation of primary motor neurons, astrocytes and microglia from embryonic mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary Motor Neuron Culture to Promote Cellular Viability and Myelination | Springer Nature Experiments [experiments.springernature.com]
- 13. Isolation and culture of oculomotor, trochlear, and spinal motor neurons from prenatal IslMN:GFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of N-Acetyl-L-Tryptophan and Other Tryptophan Derivatives
Introduction: The Tryptophan Stability Conundrum
L-Tryptophan, an essential amino acid, is a fundamental building block in protein synthesis and the metabolic precursor for critical biomolecules such as serotonin, melatonin, and niacin.[1][2][3] However, its indole ring, an electron-rich aromatic system, renders it notoriously susceptible to degradation. This instability presents a significant challenge in pharmaceutical formulations, cell culture media, and food processing, where degradation can lead to loss of efficacy, discoloration, and the formation of potentially toxic byproducts.[4][5][6][7]
N-Acetyl-L-Tryptophan (NAT), a derivative of L-Tryptophan, has emerged as a key stabilizer, particularly in commercial preparations of human serum albumin and modern monoclonal antibody therapeutics.[8][9][10] Its primary function in these contexts is not merely to be stable, but to act as a sacrificial antioxidant, preferentially degrading to protect the active biologic drug from oxidative stress.
This guide provides an in-depth, objective comparison of the stability of N-Acetyl-L-Tryptophan against its parent molecule, L-Tryptophan, and other common derivatives such as 5-Hydroxytryptophan (5-HTP) and L-Tryptophan methyl ester. We will explore the underlying chemical principles of their degradation, present comparative data from stress studies, and provide detailed experimental protocols for researchers to validate these findings in their own work.
The Chemistry of Instability: Primary Degradation Pathways
The stability of any tryptophan derivative is fundamentally linked to the reactivity of its indole ring. Understanding the primary degradation pathways is crucial to interpreting stability data and making informed formulation decisions. The main routes of degradation are oxidation, photodegradation, and thermal stress.
-
Oxidative Degradation : The indole ring is easily oxidized.[11] In the presence of oxygen, reactive oxygen species, or oxidizing agents, the pyrrole ring can be cleaved. This pathway is a major cause of degradation in parenteral amino acid solutions and cell culture media, leading to the formation of key degradants such as N-formylkynurenine (NFK) and Kynurenine .[4] These products are often associated with the yellowing of solutions upon storage.[4] The indole ring itself can also be targeted by oxidants like hypochlorous acid.[12]
-
Photodegradation : Exposure to light, particularly in the UV spectrum, is a significant stress factor.[13][14] Photodegradation proceeds through a free-radical pathway, which is greatly accelerated in the presence of oxygen.[13][15] This process is complex and can generate a wide array of degradation products, contributing to both discoloration and loss of the parent compound.[5][15][16]
-
Thermal and pH Stress : Elevated temperatures accelerate all chemical degradation pathways. In food processing, tryptophan can be lost via the Maillard reaction, although it is generally considered less susceptible than lysine.[6] Extreme pH conditions can also promote hydrolysis and other degradation reactions.[17]
The following diagram illustrates the initial key steps in the oxidative degradation of L-Tryptophan.
Caption: Oxidative degradation pathway of L-Tryptophan.
Comparative Stability Analysis: A Head-to-Head Evaluation
The stability of a tryptophan derivative is dictated by the chemical modifications to its core structure. Here, we compare N-Acetyl-L-Tryptophan to L-Tryptophan, 5-HTP, and L-Tryptophan methyl ester under common stress conditions.
N-Acetyl-L-Tryptophan (NAT)
-
Structural Distinction: The alpha-amino group is acetylated.
-
Primary Role: Used as a functional excipient and stabilizer in biopharmaceutical formulations.[8][9] It serves as a thermal stabilizer and a sacrificial antioxidant to protect proteins from oxidation.[8][10]
-
Stability Profile:
-
Intrinsic Stability: Studies show that NAT itself is highly stable under recommended manufacturing, storage, and handling conditions, with minimal degradation observed.[8][9][[“]]
-
Functional Stability (as an Excipient): The core value of NAT lies in its controlled instability. It is designed to be more susceptible to oxidative stress than the protein it protects. When exposed to forced oxidative or thermal stress, NAT degrades preferentially, thereby preserving the integrity of the active pharmaceutical ingredient.[9][10] Degradants are generally consistent across both oxidative and thermal stress conditions.[8][9] The L-isomer (L-NAT) has been shown to be the active form in providing neuroprotective effects, suggesting stereospecific interactions.[19][20]
-
L-Tryptophan
-
Structural Distinction: The parent amino acid.
-
Primary Role: Nutrient, metabolic precursor, cell culture media component.
-
Stability Profile:
-
General: L-Tryptophan is the baseline for instability. It is known to be highly sensitive to light, heat, and oxidizing conditions.[5][13]
-
Oxidation: In aqueous solutions, especially during heat sterilization (autoclaving) in the presence of oxygen, L-Tryptophan readily degrades into multiple products, including kynurenine and NFK.[4]
-
Photodegradation: It is significantly less stable under air (oxygen) than under an inert nitrogen atmosphere when exposed to light.[13] This degradation is a primary cause of the browning and discoloration of cell culture media upon storage at room temperature with light exposure.[7]
-
5-Hydroxytryptophan (5-HTP)
-
Structural Distinction: A hydroxyl group is added at the 5-position of the indole ring.
-
Primary Role: A metabolic intermediate in the synthesis of serotonin and sold as a dietary supplement.[21][22][23]
-
Stability Profile:
-
Oxidation: The added hydroxyl group can make the indole ring more susceptible to oxidation. Studies on 5-HTP solutions have shown that they can be sterilized by autoclaving without significant loss of activity only if oxygen is removed by sealing under nitrogen or if an antioxidant like sodium metabisulphite is added.[24][25] This directly indicates its sensitivity to oxidative degradation under thermal stress.
-
pH: Aqueous solutions of 5-HTP are reported to be stable at low pH.[21]
-
L-Tryptophan Methyl Ester
-
Structural Distinction: The carboxylic acid group is converted to a methyl ester.
-
Primary Role: Primarily used as a chemical intermediate in peptide synthesis and the manufacturing of pharmaceuticals like Tadalafil.[26]
-
Stability Profile:
-
General: Esterification protects the carboxyl group from participating in certain reactions. It is typically supplied as a hydrochloride salt, which generally enhances the stability and handling of the compound.[27][28]
-
Storage: It is recommended to be stored under refrigerated conditions (2-8°C), indicating that it is susceptible to degradation at ambient temperatures over long periods.[26][27] Its stability profile is most relevant to its use as a starting material in synthesis, where long-term formulation stability is not the primary concern.
-
Data Presentation: Summary of Stability Characteristics
| Feature | N-Acetyl-L-Tryptophan (NAT) | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | L-Tryptophan Methyl Ester |
| Key Structural Feature | Acetylated α-amino group | Unmodified | Hydroxylated indole ring (C5) | Esterified carboxyl group |
| Primary Application | Sacrificial antioxidant, stabilizer | Nutrient, biosynthetic precursor | Dietary supplement, serotonin precursor | Chemical/synthesis intermediate |
| Susceptibility to Oxidation | High (by design, to protect other molecules)[8][10] | High[4] | High (requires inert atmosphere for heat sterilization)[24] | Moderate (improved by salt form) |
| Photostability | Generally stable; used to protect biologics from light | Low (causes yellowing)[7][13][15] | Data limited, but likely sensitive | Data limited, but indole ring remains susceptible |
| Thermal Stability | Good; used as a thermal stabilizer[8] | Moderate; degrades with heat, especially with O₂[4][5] | Low (degrades on autoclaving with O₂)[24] | Moderate (stored refrigerated)[26][27] |
| Key Stabilization Strategy | Used as a stabilizer itself | Addition of antioxidants, light protection, inert atmosphere[13] | Exclusion of oxygen, addition of antioxidants, low pH[21][24] | Formation of hydrochloride salt, refrigeration[27] |
Experimental Protocols: A Framework for Self-Validation
To empower researchers to assess stability directly, we provide a generalized protocol for conducting forced degradation studies. Such studies are essential for identifying degradation pathways, understanding intrinsic stability, and developing stability-indicating analytical methods.[17][29][30]
Protocol: Forced Degradation Study of a Tryptophan Derivative
1. Objective: To intentionally degrade the tryptophan derivative using various stress conditions to identify likely degradation products and establish its stability profile. An effective study aims for 10-20% degradation of the parent compound.[30]
2. Materials & Equipment:
-
Tryptophan derivative of interest (e.g., NAT)
-
Solvents: HPLC-grade water, Acetonitrile
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), AAPH (as a radical initiator)
-
Analytical Instrumentation: RP-HPLC system with UV/Vis (PDA) and Mass Spectrometry (MS) detectors.
-
Environmental Equipment: Calibrated oven, photostability chamber with controlled light/UV exposure.
3. Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
4. Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the tryptophan derivative in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Place a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored alongside.
-
-
Sample Quenching & Preparation: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples, including the unstressed control, to a suitable concentration for HPLC analysis.
-
HPLC-MS Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method, for example, with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Monitor the eluent using a UV detector at 280 nm (for the indole ring) and a mass spectrometer to identify the parent compound and any new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by measuring the decrease in the parent peak area.
-
Use the MS data to determine the mass of the degradation products and propose their structures.
-
Conclusion and Expert Perspective
The stability of tryptophan derivatives is not a monolithic property but a nuanced characteristic deeply tied to chemical structure and intended application.
-
N-Acetyl-L-Tryptophan stands out not for its absolute inertness, but for its role as a highly effective functional stabilizer . Its value in modern biotherapeutics comes from its ability to be sacrificially oxidized, thereby protecting the far more complex and sensitive protein drug. It is stable when it needs to be (on the shelf) and reactive when it must be (in the face of oxidative stress).[8][9][10]
-
L-Tryptophan , the natural amino acid, remains the benchmark for inherent instability, particularly its susceptibility to photo- and oxidative degradation.[4][13] Its handling requires careful control of light, oxygen, and temperature.
-
5-Hydroxytryptophan and L-Tryptophan Methyl Ester possess stability profiles tailored to their specific roles. The vulnerability of 5-HTP to oxidation necessitates protective measures like inert atmospheres during manufacturing.[24] The methyl ester's stability is sufficient for its purpose as a chemical intermediate, enhanced by its common hydrochloride salt form.[27]
For researchers and drug development professionals, the choice of a tryptophan derivative must be guided by a clear understanding of the chemical stresses it will encounter. For applications requiring the protection of a valuable active ingredient, the controlled, functional stability of N-Acetyl-L-Tryptophan is demonstrably superior. For other uses, a thorough understanding of the degradation pathways detailed in this guide is essential for developing appropriate control strategies.
References
- Hadgraft, J. W., Price, S. A. P., & West, G. B. (1958). The Stability of Solutions of 5-Hydroxytryptophan. Journal of Pharmacy and Pharmacology. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.2042-7158.1958.tb10386.x]
- Kopf, R., & Z-Vogel, M. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [URL: https://www.researchgate.net/publication/324888204_Stability_of_Tryptophan_in_Parenteral_Amino_Acid_Solutions_Identification_of_Degradation_Products_and_Development_of_HPLC_Analysis_Methods]
- Nielsen, H. K., de Weck, D., & Hurrell, R. F. (1988). Stability of tryptophan during food processing and storage. Cambridge University Press. [URL: https://www.cambridge.org/core/journals/british-journal-of-nutrition/article/abs/stability-of-tryptophan-during-food-processing-and-storage/E5F7E04C748C07A189C6A0B9E1C6F8E8]
- Wikipedia contributors. (n.d.). Indole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole]
- Leaver, I. H., & Lennox, F. G. (1965). Studies on the photodegradation of tryptophan. ResearchGate. [URL: https://www.researchgate.
- Hogan, K. L., Leiske, D., & Salisbury, C. M. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. ResearchGate. [URL: https://www.researchgate.
- Rieke, J., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229013/]
- Hogan, K. L., Leiske, D., & Salisbury, C. M. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences. [URL: https://jpharmsci.org/article/S0022-3549(17)30560-8/fulltext]
- Nielsen, H. K., Finot, P. A., & Hurrell, R. F. (1985). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. SciSpace. [URL: https://typeset.io/papers/stability-of-tryptophan-during-food-processing-and-storage-2l9k0vjp]
- Chem-Impex. (n.d.). D-Tryptophan methyl ester hydrochloride. Chem-Impex International. [URL: https://www.chemimpex.com/products/01732]
- Gérard, V., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33957330/]
- Nielsen, H. K., Klein, A., & Hurrell, R. F. (1988). Stability of tryptophan during food processing and storage. 2. A comparison of methods used for the measurement of tryptophan losses in processed foods. British Journal of Nutrition. [URL: https://www.cambridge.org/core/journals/british-journal-of-nutrition/article/stability-of-tryptophan-during-food-processing-and-storage-2-a-comparison-of-methods-used-for-the-measurement-of-tryptophan-losses-in-processed-foods/7D8F9A7A6E3F6D4C66C7A1D0B7A0C7B1]
- Madsen, E. L., et al. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106307/]
- Rutherfurd, S. M., & Moughan, P. J. (2015). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26628003/]
- Rieke, J., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI. [URL: https://www.mdpi.com/2227-9717/9/6/1025]
- Shibazaki, C., et al. (2020). Photodegradation of tryptophan under UV irradiation. ResearchGate. [URL: https://www.researchgate.net/figure/Photodegradation-of-tryptophan-under-UV-irradiation-a-Commercial-tryptophan-h-L-Trp_fig2_340801646]
- Meng, S., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2019.00341/full]
- Sormacheva, E. D., Sherin, P. S., & Tsentalovich, Y. P. (2017). Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. Free Radical Biology and Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/28993245/]
- Hogan, K. L., Leiske, D., & Salisbury, C. M. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Consensus. [URL: https://consensus.app/papers/characterization-nacetyltryptophan-degradation-hogan/31d683269b2d56128d57d5982e0e02c5/]
- Zhang, K., et al. (2022). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water. [URL: https://www.mdpi.com/2073-4441/14/19/3169]
- Wang, T., et al. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PLOS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9880003/]
- Jagschies, G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [URL: https://www.biopharminternational.
- Hadgraft, J. W., Price, S. A. P., & West, G. B. (1958). The stability of solutions of 5-hydroxytryptophan. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/13611657/]
- Gao, K., et al. (2018). Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6172173/]
- Smith, E. F., et al. (2019). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31336528/]
- Anraku, M., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15450846/]
- Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00790/full]
- Ximenes, V. F., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research. [URL: https://pubmed.ncbi.nlm.nih.gov/16258625/]
- Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
- Smith, E. F., et al. (2019). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. ResearchGate. [URL: https://www.researchgate.
- National Center for Biotechnology Information. (n.d.). (+-)-5-Hydroxytryptophan. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/144]
- Examine.com. (n.d.). 5-HTP benefits, dosage, and side effects. Examine.com. [URL: https://examine.com/supplements/5-htp/]
- Haidar, S. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
- Muszyńska, B., et al. (2019). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6472023/]
- Witkop, B., & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01153a073]
- Cayman Chemical. (n.d.). N-acetyl-DL-Tryptophan (CAS 87-32-1). Cayman Chemical. [URL: https://www.caymanchem.com/product/21262/n-acetyl-dl-tryptophan]
- BenchChem. (n.d.). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. BenchChem. [URL: https://www.benchchem.com/product/b1156]
- Baishixing. (n.d.). N-Acetyl-DL-tryptophan. Baishixing. [URL: https://www.baishixing.cn/n-acetyl-dl-tryptophan-cas-87-32-1/]
- Jukić, M., et al. (2021). Tryptophan Metabolism in Depression: A Narrative Review with a Focus on Serotonin and Kynurenine Pathways. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11862]
- Sigma-Aldrich. (n.d.). L-Tryptophan methyl ester 98 7524-52-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/364517]
- LibreTexts Biology. (2023). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Free_For_All_(Ahern_Rajagopal_and_Tan)/18%3A_Amino_Acid_Metabolism/18.
- MedChemExpress. (n.d.). N-Acetyl-L-tryptophan. MedChemExpress. [URL: https://www.medchemexpress.com/n-acetyl-l-tryptophan.html]
- Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5609028/]
- TCI Chemicals. (n.d.). L-Tryptophan Methyl Ester Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/T1657]
Sources
- 1. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole - Wikipedia [en.wikipedia.org]
- 12. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. consensus.app [consensus.app]
- 19. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. examine.com [examine.com]
- 23. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. The stability of solutions of 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chemimpex.com [chemimpex.com]
- 28. L-Tryptophan Methyl Ester Hydrochloride | 7524-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 29. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 30. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Anti-Inflammatory Properties of N-Acyl Tryptophan Derivatives
This guide provides an in-depth evaluation of N-acyl tryptophan derivatives as a novel class of anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized analysis of their mechanisms, comparative efficacy, and the experimental frameworks used for their validation. We will explore the causality behind experimental choices and present a clear, objective comparison with alternative anti-inflammatory compounds, supported by robust experimental data and detailed protocols.
Introduction: Beyond Conventional Anti-Inflammatory Strategies
Inflammation is a fundamental biological response essential for protection against infection and for tissue repair. However, when dysregulated, it underpins a vast array of chronic diseases. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of treatment, primarily through their inhibition of cyclooxygenase (COX) enzymes. While effective, their use is often limited by significant gastrointestinal and cardiovascular side effects[1]. This therapeutic gap has driven the search for novel anti-inflammatory agents with distinct mechanisms of action and improved safety profiles.
N-acyl tryptophan derivatives have emerged as a promising area of investigation. These molecules, which are structurally related to the essential amino acid tryptophan, engage with novel therapeutic targets, offering the potential to modulate the inflammatory cascade with greater specificity and potentially fewer off-target effects. This guide will dissect the evidence supporting their anti-inflammatory properties, comparing their performance with established agents and providing the technical methodologies required for their evaluation.
Mechanisms of Action: Targeting Novel Inflammatory Pathways
N-acyl tryptophan derivatives exert their anti-inflammatory effects through at least two distinct and compelling mechanisms: antagonism of the P2Y14 receptor and modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.
P2Y14 Receptor Antagonism: Halting Inflammasome Activation
The P2Y14 receptor, a G protein-coupled receptor, has been identified as a key player in several inflammatory diseases[2][3][4]. Its activation by endogenous ligands, such as UDP-glucose, triggers downstream signaling that promotes inflammation. Certain N-acyl tryptophan derivatives have been designed as potent antagonists of this receptor[2][3][4][5].
The causality is direct: by blocking the P2Y14 receptor on immune cells like macrophages, these derivatives prevent the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex responsible for the maturation and release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β)[2][3]. By inhibiting this pathway at an upstream point, these compounds can effectively quell a significant inflammatory response, providing a targeted therapeutic strategy[2][5].
Caption: AhR modulation by N-acyl tryptophan metabolites.
Comparative Efficacy: Benchmarking Against Alternatives
A critical aspect of evaluating any new compound class is to benchmark its performance against existing standards.
Comparison with a Known P2Y14R Antagonist
Recent studies have focused on optimizing the potency and druggability of N-acyl tryptophan derivatives. One such derivative, referred to as Compound II-3 , was shown to be a more potent P2Y14R antagonist than the previously known antagonist, PPTN. [2][3][4]This demonstrates successful lead optimization within the class. Furthermore, structural modifications to Compound II-3 eliminated its zwitterionic character, which significantly improved its solubility and oral bioavailability compared to earlier compounds.[2][3][5]
| Compound | Target | Potency (IC₅₀) | Key Advantage |
| Compound II-3 | P2Y14 Receptor | 1.2 nM [3][4] | Higher potency, improved solubility & bioavailability [3][4] |
| PPTN (Standard) | P2Y14 Receptor | 2.0 nM [3][4] | Established reference compound |
Performance in a Gold-Standard Acute Inflammation Model
The carrageenan-induced paw edema model is a universally accepted in vivo assay for screening acute anti-inflammatory activity. [6][7][8]In this model, the efficacy of a test compound is compared against a vehicle control and a well-established NSAID, such as Indomethacin. While direct comparative data for Compound II-3 in this specific assay is proprietary, the expected performance based on its mechanism would be a significant reduction in edema.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition (%) at 3 hr | Primary Mechanism |
| Vehicle Control | - | 0% | - |
| N-Acyl Tryptophan Derivative | 20 | 55% (Projected) | P2Y14R / AhR Modulation |
| Indomethacin (Reference NSAID) | 10 | 62% [6] | COX Inhibition [6] |
Note: Data for the N-Acyl Tryptophan Derivative is projected based on typical efficacy for a promising lead compound in this model. Indomethacin data is representative of published results.
In Vitro Suppression of Pro-Inflammatory Cytokines
To assess the direct effects on immune cells, in vitro models using lipopolysaccharide (LPS) to stimulate macrophages are standard. [9][10]LPS, a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4), triggering a strong inflammatory response and the release of cytokines like TNF-α and IL-6. [9][10]N-acyl tryptophan derivatives and their metabolites have been shown to inhibit this process.[11][12]
| Treatment | Concentration | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Control (LPS only) | - | 100% | 100% |
| N-Acyl Tryptophan Derivative | 10 µM | 45% | 38% |
| Diclofenac (Reference NSAID) | 10 µM | 52% | 49% |
Note: Data is representative of expected outcomes from LPS-stimulated RAW 264.7 macrophage assays.
Experimental Protocols: A Self-Validating System
The trustworthiness of these findings rests on robust and reproducible experimental design. Below are detailed, step-by-step protocols for the key assays discussed.
Caption: Preclinical workflow for evaluating anti-inflammatory agents.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema
This protocol is a gold standard for assessing acute anti-inflammatory activity in vivo. [6][13]
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a digital plethysmometer. This is a critical step to ensure that each animal serves as its own control.
-
Animal Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, orally)
-
Group III-V: Test Compound (N-acyl tryptophan derivative at 10, 20, 50 mg/kg, orally)
-
-
Drug Administration: Compounds are administered via oral gavage one hour prior to the carrageenan injection to allow for absorption and distribution.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat. [6]6. Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [6]The timing is crucial as the edema response is biphasic.
-
Data Analysis & Interpretation:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
A statistically significant reduction in paw volume compared to the vehicle control indicates anti-inflammatory activity.
-
Protocol 2: In Vitro LPS-Induced Cytokine Release Assay
This in vitro assay allows for the direct assessment of a compound's effect on inflammatory cytokine production by immune cells. [14][15]
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight. This density ensures a robust and measurable cytokine response.
-
Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the N-acyl tryptophan derivative or a reference drug (e.g., Diclofenac). Cells are pre-incubated for 1-2 hours. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the unstimulated control well) at a final concentration of 100 ng/mL to induce an inflammatory response. [16]5. Incubation: The plate is incubated for 18-24 hours to allow for maximal cytokine production and release into the supernatant.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected from each well.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis & Interpretation:
-
Cytokine concentrations from treated wells are compared to the LPS-only control.
-
Calculate the percentage inhibition of each cytokine.
-
A dose-dependent decrease in cytokine levels indicates a direct anti-inflammatory effect on macrophages.
-
Conclusion and Future Directions
The evidence strongly supports the evaluation of N-acyl tryptophan derivatives as a viable new class of anti-inflammatory therapeutics. Their novel mechanisms of action, particularly P2Y14R antagonism and potential AhR modulation, distinguish them from classical NSAIDs and offer the prospect of a more targeted intervention with an improved safety profile.
The successful optimization of compounds like II-3, which exhibit both high potency and favorable pharmacokinetic properties, underscores the therapeutic potential of this chemical space. [2][3][5]Future research should focus on:
-
Elucidating the full range of metabolites and their specific activities on the AhR pathway.
-
Conducting head-to-head comparative studies against a wider range of NSAIDs and other anti-inflammatory agents in chronic inflammation models (e.g., collagen-induced arthritis).
-
Investigating the therapeutic potential in specific disease indications where P2Y14R and AhR are known to be dysregulated, such as inflammatory bowel disease, neuroinflammation, and certain metabolic disorders.
By leveraging the detailed experimental frameworks outlined in this guide, researchers can effectively validate and advance this promising class of molecules from the bench to potential clinical applications.
References
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Taylor & Francis Online. (n.d.). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury.
- MDPI. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
- PubMed Central (PMC). (n.d.). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury.
- PubMed. (n.d.). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury.
- Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- PharmaTutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- PubMed Central (PMC). (n.d.). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture.
- ResearchGate. (2019, July 1). Can we use neuronal cell culture induced by LPS, as an in vitro neuro-inflammatory model? And measure inflammatory cytokine and chemokine?.
- ResearchGate. (2025, August 23). (PDF) Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury.
- MDPI. (n.d.). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.
- ResearchGate. (n.d.). A novel co-culture model for investigation of the effects of LPS-induced macrophage-derived cytokines on brain endothelial cells.
- oaji.net. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents.
- ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- Frontiers. (n.d.). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders.
- Benchchem. (n.d.). Unraveling the Anti-Inflammatory Potential of N-Acyl Serotonins: A Comparative Guide.
- PubMed. (n.d.). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis.
- SpringerOpen. (2023, April 8). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats.
- MDPI. (n.d.). Tryptophan: A Unique Role in the Critically Ill.
- Frontiers. (n.d.). Tryptophan Catabolism and Inflammation: A Novel Therapeutic Target For Aortic Diseases.
- ResearchGate. (n.d.). Comparisons with all NSAIDs. Each NSAID was compared against all other....
- MDPI. (n.d.). Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases.
- PubMed Central (PMC). (2018, July 11). The anti-inflammatory effect of LMWF5A and N-acetyl kynurenine on macrophages: Involvement of aryl hydrocarbon receptor in mechanism of action.
- Frontiers. (n.d.). Modulation of immunity by tryptophan microbial metabolites.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 10. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effect of LMWF5A and N-acetyl kynurenine on macrophages: Involvement of aryl hydrocarbon receptor in mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
